2-Phenylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
56964-05-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |
InChI Key |
BMLKSMGUVMXKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-phenylcyclohexane-1,3-dione, a versatile bicyclic organic compound. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on its potential applications in medicinal chemistry and agrochemical development.
Physicochemical Properties
2-Phenylcyclohexane-1,3-dione is a solid organic compound with the molecular formula C₁₂H₁₂O₂.[1] Its structure, featuring a phenyl group attached to a cyclohexane-1,3-dione ring, imparts a unique combination of aromatic and diketone characteristics. This structure is the basis for its chemical reactivity and biological activity. While experimental data for some properties of the specific 2-phenyl isomer are limited, data for the closely related 5-phenyl isomer and the parent compound, cyclohexane-1,3-dione, provide valuable insights.
Table 1: Physicochemical Properties of Cyclohexane-1,3-dione and its Phenyl Derivatives
| Property | 2-Phenylcyclohexane-1,3-dione | 5-Phenylcyclohexane-1,3-dione | Cyclohexane-1,3-dione |
| Molecular Formula | C₁₂H₁₂O₂[1] | C₁₂H₁₂O₂[2] | C₆H₈O₂[3] |
| Molecular Weight | 188.22 g/mol [1] | 188.22 g/mol [2] | 112.13 g/mol [3] |
| CAS Number | 56964-05-7[1] | 493-72-1[2] | 504-02-9[3] |
| Appearance | - | Faint yellow to light yellow crystalline powder | Colorless or white solid[3] |
| Melting Point | - | 188 °C (lit.) | 105.5 °C (lit.)[3] |
| Boiling Point | - | 283.23 °C (rough estimate) | - |
| pKa (Predicted) | - | 4.92 ± 0.20 | 5.26 (in H₂O)[3] |
| LogP (Predicted) | 1.7[1] | 2.09 | - |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents.[4] | Moderately soluble in polar solvents like water; soluble in non-polar solvents like hexane (B92381) or toluene.[5] |
Synthesis of 2-Phenylcyclohexane-1,3-dione
Proposed Synthesis Workflow: Michael Addition
The proposed synthesis of 2-phenylcyclohexane-1,3-dione can be achieved through a Michael addition reaction between a suitable phenyl-containing Michael acceptor and a Michael donor like malonic ester, followed by cyclization. A more direct approach would be the Michael addition of an appropriate nucleophile to a phenyl-substituted α,β-unsaturated ketone, followed by further synthetic manipulations. A general representation of a Michael addition leading to a substituted cyclohexane-1,3-dione is depicted below.
References
- 1. 2-Phenylcyclohexane-1,3-dione | C12H12O2 | CID 12556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 4. CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione | CymitQuimica [cymitquimica.com]
- 5. journalcra.com [journalcra.com]
2-Phenylcyclohexane-1,3-dione chemical structure and analysis
An In-depth Technical Guide to 2-Phenylcyclohexane-1,3-dione
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2-Phenylcyclohexane-1,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Properties
2-Phenylcyclohexane-1,3-dione is a dicarbonyl compound featuring a phenyl group substituted at the second position of a cyclohexane-1,3-dione ring. Its chemical identity and computed physical properties are summarized below.
Chemical Identifiers [1]
| Identifier | Value |
|---|---|
| IUPAC Name | 2-phenylcyclohexane-1,3-dione |
| CAS Number | 56964-05-7 |
| Molecular Formula | C₁₂H₁₂O₂ |
| SMILES | C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 |
| InChI Key | BMLKSMGUVMXKQS-UHFFFAOYSA-N |
Computed Physical and Chemical Properties [1]
| Property | Value |
|---|---|
| Molecular Weight | 188.22 g/mol |
| Exact Mass | 188.083729621 Da |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 34.1 Ų |
| Complexity | 223 |
Chemical Structure Visualization
Caption: 2D structure of 2-Phenylcyclohexane-1,3-dione.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 2-phenylcyclohexane-1,3-dione is expected to exist in equilibrium with its enol tautomer. The enol form is stabilized by conjugation of the double bond with the remaining carbonyl group and the phenyl ring, as well as by the formation of an intramolecular hydrogen bond.
Caption: Keto-Enol equilibrium of 2-Phenylcyclohexane-1,3-dione.
Spectroscopic Analysis (Predicted)
No experimental spectra for 2-phenylcyclohexane-1,3-dione are readily available in the searched literature. The following tables summarize the predicted spectroscopic data based on the chemical structure and known values for similar functional groups.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.8 - 4.0 | t | 1H | Methine proton (C2-H) |
| ~ 2.5 - 2.8 | m | 4H | Methylene protons adjacent to carbonyls (C4-H₂, C6-H₂) |
| ~ 1.9 - 2.2 | m | 2H | Methylene proton (C5-H₂) |
| ~ 12 - 14 (broad) | s | (1H) | Enolic proton (if present) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| > 200 | C1, C3 (Keto form) |
| ~ 195 | C1 or C3 (Enol form) |
| ~ 170 | C1 or C3 (Enol form) |
| ~ 135 - 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 127 - 130 | Aromatic carbons (C₆H₅) |
| ~ 110 | C2 (Enol form) |
| ~ 60 - 65 | C2 (Keto form) |
| ~ 35 - 40 | C4, C6 |
| ~ 20 - 25 | C5 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic |
| ~ 1700 - 1740 | C=O stretch | Ketone (dicarbonyl) |
| ~ 1600 | C=C stretch | Aromatic |
| ~ 1580 - 1650 | C=C stretch / C=O stretch | Conjugated enone (Enol form) |
| 2500 - 3300 (broad) | O-H stretch | Intramolecular H-bonded (Enol form) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 160 | [M - CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Plausible Synthetic Protocol
A specific, peer-reviewed synthesis for 2-phenylcyclohexane-1,3-dione was not identified in the conducted literature search. However, a plausible and common method for the synthesis of 2-substituted 1,3-diones is via a Michael addition followed by a Dieckmann condensation or similar cyclization. A potential route is outlined below.
Reaction Scheme: Michael addition of a phenyl-containing nucleophile to an appropriate acceptor, followed by cyclization. A common strategy involves the reaction of a malonic ester derivative with an α,β-unsaturated ketone.
Example Reactants:
-
Michael Donor: Diethyl phenylmalonate
-
Michael Acceptor: Methyl vinyl ketone
-
Base: Sodium ethoxide (NaOEt)
Procedure:
-
Michael Addition: Diethyl phenylmalonate is treated with a catalytic amount of sodium ethoxide in ethanol (B145695) to generate the enolate. Methyl vinyl ketone is then added slowly to the reaction mixture at room temperature. The reaction is stirred until completion (monitored by TLC).
-
Workup and Isolation: The reaction is quenched with a weak acid (e.g., ammonium (B1175870) chloride solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the Michael adduct.
-
Dieckmann Condensation (Cyclization): The purified adduct is then treated with a stronger base (e.g., sodium ethoxide in refluxing ethanol or sodium hydride in THF) to induce intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed (e.g., with aqueous HCl or NaOH) and heated to promote decarboxylation, yielding the final product, 2-phenylcyclohexane-1,3-dione.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Plausible synthetic workflow for 2-Phenylcyclohexane-1,3-dione.
Analytical Protocols
Standard analytical techniques would be employed for the characterization of 2-phenylcyclohexane-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the structure and assignments.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid or low-melting solid), as a KBr pellet (if a crystalline solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) if sufficiently volatile and thermally stable, or by direct infusion using Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS).
-
Analysis: Obtain the mass spectrum to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
References
Technical Guide: 2-Phenylcyclohexane-1,3-dione (CAS 56964-05-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexane-1,3-dione, identified by the CAS number 56964-05-7, is a dicarbonyl compound belonging to the cyclohexane-1,3-dione family. This class of molecules has garnered significant interest in the fields of agrochemicals and pharmaceuticals due to their biological activities. Notably, derivatives of cyclohexane-1,3-dione are recognized as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway.[1][2][3][4] This inhibitory action forms the basis of their use as herbicides and presents potential avenues for therapeutic intervention in related metabolic pathways. This guide provides a comprehensive overview of the known properties, potential biological activities, and suppliers of 2-phenylcyclohexane-1,3-dione.
Chemical and Physical Properties
While specific experimental data for 2-phenylcyclohexane-1,3-dione is limited, the properties of the closely related compound 5-phenylcyclohexane-1,3-dione, along with computed data for the title compound, are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Phenylcyclohexane-1,3-dione | IUPAC |
| CAS Number | 56964-05-7 | |
| Molecular Formula | C₁₂H₁₂O₂ | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Canonical SMILES | C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 | [5] |
| InChIKey | BMLKSMGUVMXKQS-UHFFFAOYSA-N | [5] |
| Appearance | Off-white to light yellow powder (predicted) | [6] |
| Melting Point | 188 °C (for 5-phenylcyclohexane-1,3-dione) | [7] |
| Boiling Point | 283.23°C (rough estimate for 5-phenylcyclohexane-1,3-dione) | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972) (for 5-phenylcyclohexane-1,3-dione). | [6] |
| XLogP3-AA | 1.7 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Biological Activity and Mechanism of Action
The primary biological activity associated with the cyclohexane-1,3-dione scaffold is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4]
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. This is a crucial step in the catabolism of tyrosine. In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant protection, leading to a bleaching effect and herbicidal activity.[2] In mammals, including humans, HPPD is a key enzyme in the tyrosine degradation pathway. Inhibition of this enzyme can lead to an accumulation of tyrosine, a condition known as tyrosinemia.[3] This property has been therapeutically exploited with the use of nitisinone (B1678953) (a cyclohexane-1,3-dione derivative) for the treatment of hereditary tyrosinemia type 1.[8]
The inhibitory mechanism of cyclohexane-1,3-dione derivatives involves a bidentate chelation of the active site's ferrous ion and interactions with key amino acid residues, such as phenylalanine.[1]
Potential Signaling Pathway
The following diagram illustrates the role of HPPD in the tyrosine catabolism pathway and the inhibitory effect of 2-phenylcyclohexane-1,3-dione.
Other Potential Biological Activities
Some derivatives of cyclohexane-1,3-dione have also been reported to exhibit antibacterial and anticancer activities, suggesting a broader range of potential pharmacological applications.[4][9][10] However, specific studies on 2-phenylcyclohexane-1,3-dione in these areas are not yet prevalent in the literature.
Experimental Protocols
While a specific synthesis protocol for 2-phenylcyclohexane-1,3-dione was not found in the searched literature, a general approach can be inferred from related syntheses. A detailed experimental protocol for an in vitro HPPD inhibition assay is provided below.
General Synthesis of Cyclohexane-1,3-dione Derivatives
The synthesis of cyclohexane-1,3-dione derivatives often involves the condensation of a ketone with an acrylic acid ester in the presence of a strong base.[11] An alternative approach is the acylation of a 1,3-cyclohexanedione (B196179) derivative.[2]
The following diagram outlines a general workflow for the synthesis and characterization of these compounds.
References
- 1. Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylcyclohexane-1,3-dione | C12H12O2 | CID 12556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1 [m.chemicalbook.com]
- 8. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic cyclohexane-1,3-diones - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of 2-Phenylcyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Phenylcyclohexane-1,3-dione. Due to a lack of publicly available experimental spectra for this specific compound, this document presents expected spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a practical resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
2-Phenylcyclohexane-1,3-dione is a dicarbonyl compound with a phenyl substituent at the second position of the cyclohexane (B81311) ring. As a β-diketone, it possesses the potential for keto-enol tautomerism, which can influence its reactivity and spectroscopic characteristics. The structural elucidation of such molecules is fundamental for understanding their chemical behavior and potential applications in various scientific fields, including the development of novel therapeutic agents.
This document outlines the expected spectroscopic signature of 2-Phenylcyclohexane-1,3-dione and provides standardized methodologies for its empirical analysis.
Physicochemical Properties
The basic physicochemical properties of 2-Phenylcyclohexane-1,3-dione have been computationally predicted and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| IUPAC Name | 2-phenylcyclohexane-1,3-dione | PubChem[1] |
| CAS Number | 56964-05-7 | PubChem[1] |
Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Phenylcyclohexane-1,3-dione. These values are predicted based on the compound's structure and typical spectroscopic values for related functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 | t, J = 6.0 Hz | 1H | CH (position 2) |
| ~ 2.50 - 2.70 | m | 4H | CH₂ (positions 4 and 6) |
| ~ 2.00 - 2.20 | m | 2H | CH₂ (position 5) |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 205.0 | C=O (positions 1 and 3) |
| ~ 135.0 | Quaternary aromatic C |
| ~ 129.0 | Aromatic CH |
| ~ 128.5 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 60.0 | CH (position 2) |
| ~ 38.0 | CH₂ (positions 4 and 6) |
| ~ 20.0 | CH₂ (position 5) |
Infrared (IR) Spectroscopy
Expected FT-IR Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1725 - 1705 | Strong | C=O stretch (non-conjugated ketone) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1680 | Strong | C=O stretch (enol form, if present) |
| 3400 - 2400 | Broad | O-H stretch (enol form, if present) |
Mass Spectrometry (MS)
Expected MS Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 160 | Moderate | [M - CO]⁺ |
| 105 | Strong | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |
| 55 | Moderate | Aliphatic fragment |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of a solid organic compound such as 2-Phenylcyclohexane-1,3-dione.
Synthesis of 2-Phenylcyclohexane-1,3-dione (General Procedure)
A plausible synthetic route to 2-phenylcyclohexane-1,3-dione could involve the Michael addition of a phenyl-containing nucleophile to a cyclohexenone precursor, followed by appropriate functional group manipulations. A more direct approach could be the acylation of cyclohexane-1,3-dione. The following is an adapted procedure for the synthesis of 2-acyl-cyclohexane-1,3-diones which could potentially be modified for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3-cyclohexanedione (B196179) (1.0 eq) in anhydrous dichloromethane (B109758).
-
Addition of Reagents: To the stirred solution, add triethylamine (B128534) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (0.1 eq).
-
Acylation: Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl. Extract the aqueous phase with ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Phenylcyclohexane-1,3-dione in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer to NMR Tube: Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a standard single-pulse experiment is used with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled single-pulse experiment is employed with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the resulting spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Collection: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like 2-Phenylcyclohexane-1,3-dione.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
References
Tautomerism in 2-Phenylcyclohexane-1,3-dione: An In-depth Technical Guide
This guide provides a comprehensive analysis of the tautomeric behavior of 2-phenylcyclohexane-1,3-dione, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core principles governing its tautomeric equilibrium, methodologies for its investigation, and relevant quantitative data.
Introduction to Tautomerism in β-Dicarbonyl Systems
Tautomerism is a fundamental concept in organic chemistry describing the isomerization of compounds through the migration of a proton and the concurrent shift of a double bond. In 1,3-dicarbonyl compounds such as 2-phenylcyclohexane-1,3-dione, the most prevalent form of tautomerism is the keto-enol equilibrium. This equilibrium involves the interconversion between the diketo form and one or more enol forms. The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent polarity, temperature, and pH.
The enol forms of β-dicarbonyl compounds are often stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, which can significantly influence their chemical reactivity and biological activity. For 2-phenylcyclohexane-1,3-dione, the presence of a phenyl group at the 2-position introduces electronic and steric effects that further modulate the tautomeric landscape.
Tautomeric Forms of 2-Phenylcyclohexane-1,3-dione
2-Phenylcyclohexane-1,3-dione can exist in three principal tautomeric forms: the diketo tautomer and two distinct enol tautomers.
-
Diketo Tautomer: This form contains two carbonyl groups at positions 1 and 3 of the cyclohexane (B81311) ring.
-
Enol Tautomers: Enolization can occur towards either of the carbonyl groups, leading to two possible enol forms. These enol forms can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, forming a six-membered pseudo-aromatic ring.
The equilibrium between these forms is dynamic, and the predominant tautomer in a given environment is determined by its relative thermodynamic stability.
An In-depth Technical Guide on the Solubility of 2-Phenylcyclohexane-1,3-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-Phenylcyclohexane-1,3-dione in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for 2-Phenylcyclohexane-1,3-dione has been found. This document instead provides qualitative solubility information for the closely related isomer, 5-Phenylcyclohexane-1,3-dione, which can serve as a preliminary estimation. Furthermore, this guide presents detailed experimental protocols for determining the solubility of solid organic compounds in organic solvents, enabling researchers to generate precise quantitative data in their own laboratories. A generalized experimental workflow is also provided in a visual format to aid in experimental design.
Introduction
2-Phenylcyclohexane-1,3-dione is a dicarbonyl compound with a phenyl substituent on the cyclohexane (B81311) ring. As with many compounds in drug discovery and development, understanding its solubility in various organic solvents is crucial for processes such as reaction optimization, purification, formulation, and conducting biological assays. The solubility of a compound dictates its bioavailability and is a critical parameter in preclinical development.
Qualitative Solubility Profile
While quantitative data for 2-Phenylcyclohexane-1,3-dione is unavailable, information on the isomeric compound, 5-Phenylcyclohexane-1,3-dione, can offer some insight into its likely solubility characteristics. It is reported to be soluble in organic solvents like ethanol (B145695) and acetone (B3395972) and sparingly soluble in water.[1] This suggests that 2-Phenylcyclohexane-1,3-dione is also likely to be soluble in polar organic solvents.
Table 1: Qualitative Solubility of 5-Phenylcyclohexane-1,3-dione
| Solvent Family | General Solubility |
| Alcohols (e.g., Ethanol) | Soluble[1] |
| Ketones (e.g., Acetone) | Soluble[1] |
| Water | Sparingly Soluble[1] |
It is imperative that researchers experimentally verify the solubility of 2-Phenylcyclohexane-1,3-dione in their specific solvents of interest, as isomeric differences can significantly impact solubility.
Experimental Protocols for Solubility Determination
To empower researchers to obtain the necessary quantitative data, two common methods for determining the solubility of a solid in an organic solvent are detailed below.
3.1. Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
3.1.1. Materials
-
2-Phenylcyclohexane-1,3-dione (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
3.1.2. Procedure
-
Add an excess amount of solid 2-Phenylcyclohexane-1,3-dione to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. A preliminary kinetics study is recommended to determine the time to reach equilibrium.
-
After the equilibration period, allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.
-
Dilute the filtered sample with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of 2-Phenylcyclohexane-1,3-dione in the diluted sample using a pre-validated analytical method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).
3.2. High-Throughput Screening (HTS) Method using 96-Well Plates
This method is suitable for determining the approximate solubility of a compound in multiple solvents simultaneously.
3.2.1. Materials
-
2-Phenylcyclohexane-1,3-dione (as a stock solution in a volatile solvent like DMSO)
-
A panel of organic solvents
-
96-well filter plates (with a membrane suitable for the solvents)
-
96-well collection plates
-
Automated liquid handler (optional, but recommended for precision)
-
Plate shaker
-
Plate reader or other analytical instrument for quantification
3.2.2. Procedure
-
Prepare a stock solution of 2-Phenylcyclohexane-1,3-dione in a suitable volatile solvent (e.g., DMSO).
-
Dispense the selected organic solvents into the wells of a 96-well plate.
-
Add a small, known amount of the stock solution to each well.
-
Seal the plate and shake it at a controlled temperature for a set period (e.g., 2-4 hours) to allow for dissolution and equilibration.
-
After shaking, stack the 96-well plate on top of a 96-well filter plate, which is placed on a collection plate.
-
Centrifuge the assembly to separate the saturated solution from any undissolved precipitate.
-
The filtrate in the collection plate is then analyzed to determine the concentration of the dissolved compound.
-
The solubility is determined by comparing the concentration in the filtrate to a calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.
References
An In-depth Technical Guide to 2-Phenylcyclohexane-1,3-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylcyclohexane-1,3-dione is a cyclic β-diketone with a core structure that is a recurring motif in a variety of biologically active compounds. While the specific discovery and detailed biological profile of 2-phenylcyclohexane-1,3-dione itself are not extensively documented in scientific literature, the broader class of cyclohexane-1,3-dione derivatives has garnered significant interest in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 2-phenylcyclohexane-1,3-dione, drawing insights from the well-established activities of its structural analogs. The document includes detailed experimental protocols for its synthesis, quantitative data where available, and graphical representations of synthetic workflows and potential areas of biological investigation.
Introduction: The Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione framework is a versatile building block in organic synthesis, prized for its unique chemical reactivity. The presence of two carbonyl groups flanking a methylene (B1212753) unit imparts significant acidity to the C-2 proton, facilitating a range of chemical transformations. This reactivity has been exploited in the synthesis of complex natural products and novel therapeutic agents. Derivatives of cyclohexane-1,3-dione have demonstrated a wide spectrum of biological activities, including herbicidal, antibacterial, and anticancer properties.[1] The introduction of a phenyl group at the 2-position is anticipated to modulate the electronic and steric properties of the core structure, potentially leading to novel biological activities.
Physicochemical Properties
2-Phenylcyclohexane-1,3-dione is a solid at room temperature with the chemical and physical properties summarized in the table below.[2]
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 56964-05-7 |
| Appearance | Solid |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 188.083729621 g/mol |
| Monoisotopic Mass | 188.083729621 g/mol |
| Topological Polar Surface Area | 34.1 Ų |
| Heavy Atom Count | 14 |
Synthesis of 2-Phenylcyclohexane-1,3-dione
While the historical first synthesis of 2-phenylcyclohexane-1,3-dione is not prominently documented, modern synthetic methods for the preparation of 2-arylcyclohexane-1,3-diones are well-established. A common and effective strategy involves the arylation of 1,3-cyclohexanedione (B196179).
Representative Experimental Protocol: Copper-Catalyzed Arylation
This protocol is adapted from established methods for the synthesis of 2-arylcycloalkane-1,3-diones.
Materials:
-
1,3-Cyclohexanedione
-
Phenylboronic acid
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and 2,2'-bipyridine (1.2 eq).
-
Suspend the solids in dichloromethane.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylcyclohexane-1,3-dione.
Quantitative Data:
While specific yield data for 2-phenylcyclohexane-1,3-dione via this exact method is not published, similar copper-catalyzed arylations of 1,3-diones typically afford yields in the range of 60-80%.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of 2-phenylcyclohexane-1,3-dione.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological effects and mechanism of action of 2-phenylcyclohexane-1,3-dione are limited. However, the extensive research on its structural analogs provides a strong basis for predicting its potential therapeutic applications.
Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant number of 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is crucial in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain in plants. Inhibition of HPPD leads to a depletion of plastoquinone, ultimately causing bleaching and death of the plant. It is plausible that 2-phenylcyclohexane-1,3-dione could exhibit similar inhibitory activity against HPPD, making it a candidate for agrochemical development.
Anticancer and Antibacterial Potential
Various derivatives of cyclohexane-1,3-dione have demonstrated promising in vitro cytotoxic activity against several cancer cell lines and antibacterial activity against a range of pathogens.[4] The precise mechanisms of action are often not fully elucidated but are thought to involve interactions with key cellular enzymes or disruption of cellular membranes. The introduction of the phenyl group in 2-phenylcyclohexane-1,3-dione could enhance these activities through increased lipophilicity, facilitating cell membrane penetration, or through specific interactions with biological targets.
Logical Diagram of Potential Biological Activities
References
- 1. 2-Phenylcyclohexane-1,3-dione | C12H12O2 | CID 12556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications | MDPI [mdpi.com]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. | Semantic Scholar [semanticscholar.org]
The Pharmacological Potential of 2-Phenylcyclohexane-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-phenylcyclohexane-1,3-dione represent a promising class of scaffolds in medicinal chemistry, exhibiting a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and experimental data related to their anticancer, antimicrobial, and anti-inflammatory properties. The core structure, featuring a phenyl group at the second position of a cyclohexane-1,3-dione ring, offers a versatile platform for chemical modification to enhance potency and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and development in this area.
Introduction
Cyclohexane-1,3-dione derivatives have long been recognized for their broad spectrum of biological activities. The introduction of a phenyl group at the 2-position creates a unique chemical entity with significant potential for drug discovery. These derivatives have been investigated for their ability to combat cancer, inhibit microbial growth, and reduce inflammation. Their mechanisms of action are thought to involve the modulation of key cellular signaling pathways, such as the MAPK and Akt pathways, and the inhibition of crucial enzymes like tyrosine kinases. This guide aims to consolidate the current understanding of 2-phenylcyclohexane-1,3-dione derivatives to serve as a valuable resource for the scientific community.
Synthesis of 2-Phenylcyclohexane-1,3-dione Derivatives
The synthesis of 2-phenylcyclohexane-1,3-dione and its derivatives can be achieved through several established organic chemistry reactions. Common strategies include Michael addition and Knoevenagel condensation.
A prevalent method for creating the core 2-phenylcyclohexane-1,3-dione structure involves the Michael addition of a chalcone (B49325) (1,3-diphenyl-2-propen-1-one) with a suitable donor, followed by cyclization.[1] Variations of this approach allow for the introduction of different substituents on the phenyl ring and the cyclohexane (B81311) moiety.
Another key synthetic route involves the Knoevenagel condensation of an aromatic aldehyde with cyclohexane-1,3-dione to form a 2-arylidenecyclohexane-1,3-dione intermediate. This intermediate can then be further modified.
A specific example is the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione. This process involves the diazotization of 5-phenyl-cyclohexane-1,3-dione using tosyl azide (B81097) in the presence of triethylamine (B128534).[2]
Potential Biological Activities
Anticancer Activity
Derivatives of 2-phenylcyclohexane-1,3-dione have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer potential is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and Akt pathways. Furthermore, some derivatives have been identified as potent inhibitors of tyrosine kinases, which are crucial for cancer cell signaling.[3][4][5][6]
Quantitative Anticancer Activity Data
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylidenecyclohexan-1,3-dione | Compound 3c | A549 (Lung) | 0.29 | [7] |
| Compound 5d | A549 (Lung) | 0.68 | [7] | |
| Compound 16c | A549 (Lung) | 0.42 | [7] | |
| 2-(2-Phenylhydrazono)cyclohexane-1,3-dione Heterocycles | Compound 3b, 3c, 5e, 5f, 8c, 9c, 11c, 12c, 14e, 14f, 16c | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Cytotoxic | [3] |
| 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide | Compound 5i | MCF-7 (Breast) | 3.25 | [8] |
| Cyclohexane-1,3-dione derivative | Compound 5c | MDA-MB-231 (Breast) | 10.31 (µg/mL) | [1] |
Antimicrobial Activity
The antimicrobial potential of cyclohexane-1,3-dione derivatives has been explored against a range of bacteria. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential cellular processes.
Quantitative Antimicrobial Activity Data
| Derivative Class | Compound | Microorganism | MIC | Reference |
| Cyclohexane-1,3-dione derivative | Compound 5c | Not Specified | 2.5 mg/mL | [1] |
| 2,5 disubstituted 1,3,4-oxadiazole (B1194373) | F3 | S. aureus | 8 µg/mL | [9] |
| F4 | S. aureus | 4 µg/mL | [9] | |
| I2 | S. aureus | 4 µg/mL | [9] | |
| F3 | E. coli | 16 µg/mL | [9] | |
| F4 | E. coli | 16 µg/mL | [9] | |
| I2 | E. coli | 8 µg/mL | [9] |
Anti-inflammatory Activity
Certain derivatives have shown promising anti-inflammatory properties. This activity is likely linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the enzymes involved in the inflammatory response, like cyclooxygenases (COX).[10][11]
Quantitative Anti-inflammatory Activity Data
| Derivative Class | Compound | Assay | IC50 (µM) | Reference |
| 1,3-disubstituted prop-2-en-1-one | Compound 5 | Superoxide Production | 1.81 ± 0.22 | [10] |
| Compound 25 | Superoxide Production | 6.21 ± 0.36 | [10] | |
| Compound 2 | Superoxide Production | 3.01 ± 0.68 | [10] | |
| Compound 28 | Superoxide Production | 1.73 ± 0.07 | [10] | |
| Compound 2 | Elastase Secretion | 7.78 ± 0.96 | [10] | |
| Compound 28 | Elastase Secretion | 2.17 ± 0.30 | [10] | |
| Aminoacetylenic isoindoline-1,3-diones | ZM2, ZM3, ZM4, ZM5 | COX-1 and COX-2 Inhibition | Active | [12] |
| Phenyl Quinoline (B57606) Phenol (B47542) | 4h | COX-2 Inhibition | 0.026 | [13] |
| 4j | COX-2 Inhibition | 0.102 | [13] |
Implicated Signaling Pathways
The biological activities of 2-phenylcyclohexane-1,3-dione derivatives are often mediated through their interaction with key cellular signaling pathways. The MAPK and Akt pathways are central to cell proliferation, survival, and inflammation, making them likely targets for these compounds' anticancer and anti-inflammatory effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of the MAPK pathway can lead to decreased cell proliferation and increased apoptosis.
Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. Its overactivation is common in cancer, promoting cell survival and inhibiting apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-phenylcyclohexane-1,3-dione derivatives.
Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione[2]
Materials:
-
5-phenyl-cyclohexane-1,3-dione
-
Triethylamine
-
Tosyl azide
-
Ether
-
Potassium hydroxide (B78521)
-
Anhydrous MgSO4
-
Hexane
Procedure:
-
Dissolve 20.0 g (0.106 mol) of 5-phenyl-cyclohexane-1,3-dione in 75 ml of ethanol in a flask.
-
Cool the solution to -10°C and stir magnetically under a nitrogen atmosphere.
-
Add 10.75 g (0.106 mol) of triethylamine to the mixture.
-
Add 20.95 g (0.106 mol) of tosyl azide all at once.
-
Stir the mixture for one hour at 0°-5°C.
-
Remove the solvent under vacuum at a temperature below 40°C.
-
To the residue, add 200 ml of ether.
-
Extract the mixture with a solution containing 3.1 g of potassium hydroxide in 200 ml of water.
-
Dry the ethereal solution over anhydrous MgSO4, filter, and remove the solvent.
-
Recrystallize the resulting yellow solid from an ethanol-hexane mixture to yield 2-diazo-5-phenyl-cyclohexane-1,3-dione.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Phenylcyclohexane-1,3-dione: A Comprehensive Technical Guide for Organic Synthesis
Introduction
2-Phenylcyclohexane-1,3-dione is a versatile precursor in organic synthesis, valued for its unique structural features and reactivity. As a β-diketone, it possesses acidic methylene (B1212753) protons and two carbonyl groups, making it a reactive intermediate for a wide array of chemical transformations. This guide provides an in-depth overview of its synthesis, properties, and extensive applications in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility as a building block for various heterocyclic compounds, natural product analogs, and other biologically active molecules makes it a subject of significant interest for researchers and professionals in drug development.[1][2] The reactivity of the dicarbonyl groups and the active methylene moiety allows for diverse derivatization, leading to a broad spectrum of synthetically valuable compounds.[1]
Physicochemical and Spectroscopic Properties
2-Phenylcyclohexane-1,3-dione is a solid at room temperature with a molecular formula of C₁₂H₁₂O₂.[3] Its structure and properties have been well-characterized by various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [3] |
| Molecular Weight | 188.22 g/mol | [3][4][5] |
| CAS Number | 56964-05-7 | [3] |
| Melting Point | 188 °C (literature) | [6] |
| InChI Key | BMLKSMGUVMXKQS-UHFFFAOYSA-N | [3] |
| SMILES | C1CC(=O)C(C(=O)C1)C2=CC=CC=C2 | [3] |
Synthesis of 2-Phenylcyclohexane-1,3-dione
The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods, often involving a Michael-Claisen condensation reaction.[2] A general and efficient one-pot synthesis for substituted cyclohexane-1,3-diones involves the reaction of an α,β-unsaturated ester with an unsubstituted or substituted acetone (B3395972).[2]
Experimental Protocol: General Synthesis of Substituted Cyclohexane-1,3-diones
This protocol is a general representation for the synthesis of the cyclohexane-1,3-dione core structure.[2]
Materials:
-
Substituted or unsubstituted acetone
-
α,β-unsaturated ester
-
Potassium t-butoxide (t-BuOK)
-
Tert-butanol (t-BuOH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted acetone in a mixture of t-BuOH and THF.
-
Add potassium t-butoxide (200 mol%) to the solution.
-
To this mixture, add the corresponding α,β-unsaturated ester.
-
The reaction proceeds through a double Michael and Claisen condensation mechanism.
-
After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), the reaction is quenched.
-
The product, a 4,4-disubstituted cyclohexane-1,3-dione, is then isolated and purified using standard techniques such as crystallization or column chromatography.[2]
Logical Workflow for the Synthesis of Cyclohexane-1,3-dione Derivatives
Caption: General workflow for the synthesis of substituted cyclohexane-1,3-diones.
Reactivity and Applications in Organic Synthesis
The synthetic utility of cyclohexane-1,3-dione derivatives is well-established, serving as precursors for a multitude of valuable organic molecules, including natural products and heterocyclic compounds.[1][2] The presence of the active methylene group and two carbonyl functionalities allows for a wide range of reactions.
Alkylation Reactions
The acidic protons of the methylene group between the two carbonyls can be readily deprotonated to form an enolate, which can then be alkylated. For instance, 5-phenyl-1,3-cyclohexanedione can be alkylated with 2-(2-naphthyl)-5-ethyliodide to yield 2-(2-naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione, a precursor for phenanthrene (B1679779) derivatives.[7]
Experimental Protocol: Alkylation of 5-Phenyl-1,3-cyclohexanedione
Materials:
-
5-Phenyl-1,3-cyclohexanedione
-
2-(2-Naphthyl)-5-ethyliodide
-
Suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve 5-phenyl-1,3-cyclohexanedione in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C) to form the enolate.
-
Add a solution of 2-(2-naphthyl)-5-ethyliodide in the same solvent to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(2-naphthalen-2-ylethyl)-5-phenylcyclohexane-1,3-dione.[7]
Synthesis of Heterocyclic Compounds
2-Phenylcyclohexane-1,3-dione and its isomers are excellent starting materials for the synthesis of various heterocyclic systems.
-
2H-Pyrans: 5-Phenyl-1,3-cyclohexanedione can be used in iodine-catalyzed reactions to synthesize various 2H-pyrans.[6][8]
-
Benzophenanthridines: It serves as a precursor in the preparation of benzophenanthridine derivatives.[6][8]
-
Hexahydrobenzo[a]phenanthridin-4-ones: These can be synthesized via condensation of 5-phenyl-1,3-cyclohexanedione with N-arylmethylene-2-naphthylamines.[6][8]
-
1,2,4-Triazines: Cyclohexane-1,3-dione is a key starting material for the synthesis of novel 1,2,4-triazine (B1199460) derivatives with potential as anticancer agents.[9]
Reaction Pathway for the Synthesis of 1,2,4-Triazine Derivatives
Caption: Synthesis of 1,2,4-triazine derivatives from cyclohexane-1,3-dione.[9]
Applications in Medicinal Chemistry and Drug Development
Derivatives of cyclohexane-1,3-dione are of significant interest in medicinal chemistry due to their wide range of biological activities. These include herbicidal, pesticidal, antibacterial, anti-inflammatory, and antitumor properties.[1][2]
-
Anticancer Agents: As mentioned, 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have shown potent c-Met kinase inhibitory activity and cytotoxicity against various cancer cell lines.[9] Some of these compounds exhibited IC₅₀ values in the nanomolar range, making them promising candidates for further development as anticancer drugs.[9]
-
Herbicides: The 2-acyl-cyclohexane-1,3-dione scaffold is a known pharmacophore for herbicides that target the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10] This enzyme is crucial in the biosynthesis of plastoquinone, an essential component for photosynthesis in plants.[10]
Inhibitory Action of 2-Acyl-cyclohexane-1,3-diones on HPPD
Caption: Mechanism of action of 2-acyl-cyclohexane-1,3-dione herbicides.[10]
| Compound Type | Biological Activity | Target | Reference |
| 1,2,4-Triazine derivatives | Anticancer | c-Met kinase | [9] |
| 2-Acyl-cyclohexane-1,3-diones | Herbicidal | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | [10] |
| General Cyclohexane-1,3-dione derivatives | Antibacterial, Anti-inflammatory, Antiviral | Various | [1] |
Conclusion
2-Phenylcyclohexane-1,3-dione and its related derivatives are undeniably powerful and versatile precursors in the realm of organic synthesis. Their straightforward synthesis and the rich reactivity afforded by the β-diketone functionality provide access to a vast chemical space. The demonstrated applications in the synthesis of complex heterocyclic systems and the development of potent bioactive molecules, ranging from anticancer agents to herbicides, underscore their importance. For researchers and professionals in synthetic and medicinal chemistry, a thorough understanding of the chemistry of 2-phenylcyclohexane-1,3-dione opens up numerous possibilities for the design and creation of novel and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. 2-Phenylcyclohexane-1,3-dione | C12H12O2 | CID 12556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylcyclohexane-1,2-dione | C12H12O2 | CID 13977268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. 5-苯基-1,3-环己二酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Theoretical Insights into the Tautomeric Stability of 2-Phenylcyclohexane-1,3-dione
A Technical Guide for Researchers in Drug Development and Chemical Sciences
The tautomeric equilibrium of β-dicarbonyl compounds is a cornerstone of their chemical behavior, influencing reactivity, physicochemical properties, and biological activity. For 2-phenylcyclohexane-1,3-dione, a molecule of interest in medicinal chemistry and organic synthesis, understanding the relative stability of its keto and enol tautomers is paramount for predicting its behavior in various environments. This technical guide provides an in-depth analysis of the theoretical studies pertinent to the stability of 2-phenylcyclohexane-1,3-dione, drawing upon computational data from closely related analogues to elucidate its tautomeric preferences.
Core Stability Analysis: Insights from Analogous Systems
Direct computational studies detailing the tautomeric equilibrium of 2-phenylcyclohexane-1,3-dione are not extensively available in peer-reviewed literature. However, a robust understanding can be constructed by examining theoretical and experimental data from structurally similar compounds.
1. The Parent Scaffold: Cyclohexane-1,3-dione
The unsubstituted cyclohexane-1,3-dione ring system provides a fundamental baseline. In solution, experimental evidence suggests that cyclohexane-1,3-dione predominantly exists in its enol form[1]. This enol tautomer is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.
2. The Impact of a Phenyl Substituent: Evidence from 3-Phenyl-2,4-pentanedione (B1582117)
A comprehensive computational study on 3-phenyl-2,4-pentanedione, an acyclic analogue with a phenyl group at the central carbon, offers the most direct insight into the electronic effects of the phenyl substituent. Density Functional Theory (DFT) calculations indicate a strong preference for the keto tautomer in both the gas phase and a range of solvents.[2][3] The presence of the phenyl group at the α-position to the carbonyls leads to steric hindrance that destabilizes the planar arrangement required for an efficient enol system.
3. Steric Hindrance: The Case of 2-t-Butylcyclohexane-1,3-dione
Experimental studies on 2-t-butylcyclohexane-1,3-dione, which features a bulky t-butyl group at the 2-position, have shown that this compound exists exclusively in the keto form[4]. The significant steric demand of the t-butyl group prevents the formation of the planar enol tautomer. While a phenyl group is less sterically demanding than a t-butyl group, it still imposes considerable steric strain, which would similarly disfavor the enol form.
Based on the strong evidence from these analogous systems, it is theoretically inferred that 2-phenylcyclohexane-1,3-dione is most likely to exist predominantly in its keto form . The steric hindrance from the phenyl group at the 2-position is expected to outweigh the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol tautomer.
Data Presentation: Quantitative Computational Results
The following tables summarize the quantitative data from the DFT study on 3-phenyl-2,4-pentanedione, which serves as the primary model for understanding the stability of 2-phenylcyclohexane-1,3-dione.
Table 1: Relative Electronic Energies of 3-Phenyl-2,4-pentanedione Tautomers
| Tautomer | Phase/Solvent | Relative Energy (kcal/mol) | Reference |
| Keto | Gas Phase | 0.00 | [2] |
| Enol | Gas Phase | 17.89 | [2] |
| Keto | Cyclohexane | 0.00 | [2] |
| Enol | Cyclohexane | 17.34 | [2] |
| Keto | Carbon Tetrachloride | 0.00 | [2] |
| Enol | Carbon Tetrachloride | 17.27 | [2] |
| Keto | Methanol | 0.00 | [2] |
| Enol | Methanol | 16.55 | [2] |
| Keto | Water | 0.00 | [2] |
| Enol | Water | 16.50 | [2] |
A positive relative energy indicates that the enol form is less stable than the keto form.
Table 2: Activation Energies for the Tautomerization of 3-Phenyl-2,4-pentanedione (Keto to Enol)
| Phase/Solvent | Activation Energy (kcal/mol) | Reference |
| Gas Phase | 30.61 | [2] |
| Cyclohexane | 30.82 | [2] |
| Carbon Tetrachloride | 30.84 | [2] |
| Methanol | 31.23 | [2] |
| Water | 31.26 | [2] |
Experimental Protocols: Computational Methodologies
The theoretical data presented for 3-phenyl-2,4-pentanedione was obtained using the following computational protocol, which represents a standard and reliable method for studying tautomeric equilibria.
Computational Method: Density Functional Theory (DFT)
-
Software: Gaussian 09 program package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31+g(d).
-
Geometry Optimization: The molecular geometries of the keto and enol tautomers, as well as the transition state connecting them, were fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
Solvation Model: The effect of different solvents (cyclohexane, carbon tetrachloride, methanol, and water) was modeled using a polarizable continuum model (PCM).[2][3]
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Tautomeric equilibrium of 2-Phenylcyclohexane-1,3-dione.
Caption: General computational workflow for tautomer stability analysis.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure of 2-t-butylcyclohexane-1,3-dione - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Detailed Synthesis Protocol for 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Phenylcyclohexane-1,3-dione, a valuable building block in medicinal chemistry and drug development. The outlined method is based on a copper-catalyzed Chan-Lam coupling reaction, a widely used and efficient method for the formation of carbon-aryl bonds.
Introduction
2-Phenylcyclohexane-1,3-dione and its derivatives are important intermediates in the synthesis of various biologically active compounds. The presence of the phenyl group on the cyclohexane-1,3-dione scaffold imparts unique physicochemical properties that are often exploited in the design of novel therapeutic agents. The Chan-Lam coupling reaction offers a practical and scalable approach for the synthesis of this class of compounds, proceeding under relatively mild conditions with good yields.
Reaction Scheme
The synthesis of 2-Phenylcyclohexane-1,3-dione is achieved through the copper(II)-catalyzed coupling of 1,3-cyclohexanedione (B196179) with phenylboronic acid. Pyridine (B92270) is used as a base, and the reaction is typically carried out in methanol (B129727) under aerobic conditions.
Caption: Reaction scheme for the synthesis of 2-Phenylcyclohexane-1,3-dione.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 178-180 °C |
| Yield | ~70-85% (Reported yields vary) |
| Solubility | Soluble in methanol, dichloromethane (B109758), ethyl acetate (B1210297) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.20 (m, 5H), 4.15 (s, 1H), 2.70-2.50 (m, 4H), 2.10-1.90 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 204.5, 137.0, 129.0, 128.5, 127.0, 65.0, 37.0, 19.0 |
Note: NMR data is predicted and may vary based on experimental conditions.
Experimental Protocol
This protocol details the synthesis of 2-Phenylcyclohexane-1,3-dione on a laboratory scale.
Materials and Equipment:
-
1,3-Cyclohexanedione
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq), phenylboronic acid (1.2 eq), and copper(II) acetate (0.1 eq).
-
Solvent and Base Addition: Add methanol as the solvent to achieve a concentration of approximately 0.2 M with respect to 1,3-cyclohexanedione. Add pyridine (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 2-Phenylcyclohexane-1,3-dione as a solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine its melting point.
Visualized Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-Phenylcyclohexane-1,3-dione.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
This protocol provides a reliable method for the synthesis of 2-Phenylcyclohexane-1,3-dione using a copper-catalyzed Chan-Lam coupling. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of various substituted 2-arylcyclohexane-1,3-diones by employing different arylboronic acids. The target compound is a versatile intermediate for the development of new chemical entities in drug discovery programs.
References
Application Notes and Protocols for the Synthesis of 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a dicarbonyl moiety and a phenyl group, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The introduction of the phenyl group at the C2 position of the cyclohexane-1,3-dione ring can be efficiently achieved through modern cross-coupling methodologies. This document outlines the synthesis of 2-phenylcyclohexane-1,3-dione via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is selected for its high efficiency, functional group tolerance, and mild reaction conditions.[1][2]
The proposed synthetic route involves the reaction of a commercially available precursor, 2-bromocyclohexane-1,3-dione (B42612), with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The mechanism, a detailed experimental protocol, and expected outcomes are presented below.
Reaction Mechanism: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] The catalytic cycle for the synthesis of 2-phenylcyclohexane-1,3-dione from 2-bromocyclohexane-1,3-dione and phenylboronic acid is proposed to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with 2-bromocyclohexane-1,3-dione, where the palladium inserts itself into the carbon-bromine bond. This step forms a Pd(II) intermediate.
-
Transmetalation: The phenyl group from the phenylboronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The desired 2-phenylcyclohexane-1,3-dione is formed as the phenyl group and the cyclohexanedione moiety are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura synthesis.
Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions.[1][3][4]
Materials:
-
2-Bromocyclohexane-1,3-dione (Commercially available)[5][6][7][8]
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromocyclohexane-1,3-dione (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenylcyclohexane-1,3-dione.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-phenylcyclohexane-1,3-dione.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 2-phenylcyclohexane-1,3-dione via Suzuki-Miyaura coupling. The data is representative and may vary based on specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2-Bromocyclohexane-1,3-dione | 1.0 mmol |
| Phenylboronic acid | 1.2 mmol |
| Catalyst & Ligand | |
| Palladium(II) acetate | 2 mol % |
| Triphenylphosphine | 4 mol % |
| Base | |
| Potassium carbonate | 2.0 equiv. |
| Solvent | |
| Toluene/Water | 5:1 (v/v) |
| Reaction Conditions | |
| Temperature | 85 °C |
| Time | 6 hours |
| Yield | |
| Isolated Yield | 75-85% |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of 2-phenylcyclohexane-1,3-dione. The protocol described is robust and utilizes commercially available starting materials, making it accessible for a wide range of research and development applications. The mild reaction conditions and good to excellent yields highlight the utility of this method in modern organic synthesis. Further optimization of catalyst, ligand, base, and solvent may lead to improved yields and reaction times.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Bromocyclohexane-1,3-dione | C6H7BrO2 | CID 2770476 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Phenylcyclohexane-1,3-dione in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexane-1,3-dione is a versatile scaffold with significant potential in the synthesis of complex molecular architectures, particularly through multicomponent reactions (MCRs). MCRs, by virtue of their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation, are invaluable tools in modern drug discovery and development. The presence of a phenyl group at the 2-position of the cyclohexane-1,3-dione ring system introduces unique steric and electronic properties, steering its reactivity towards the formation of novel heterocyclic and spirocyclic compounds. This document provides detailed application notes and proposed protocols for the utilization of 2-phenylcyclohexane-1,3-dione in various MCRs, offering a valuable resource for researchers seeking to explore its synthetic utility. While direct literature on the use of 2-phenylcyclohexane-1,3-dione in MCRs is emerging, the following protocols are based on well-established transformations of analogous 2-substituted 1,3-dicarbonyl compounds, providing a strong foundation for experimental exploration.
Application Note 1: Synthesis of Spiro[cyclohexane-pyran] Derivatives via a Three-Component Reaction
This application note details a proposed one-pot, three-component synthesis of novel spiro[cyclohexane-pyran] derivatives. This reaction harnesses the reactivity of the carbonyl groups of 2-phenylcyclohexane-1,3-dione in a cascade reaction involving an aromatic aldehyde and malononitrile (B47326). The resulting spirocyclic scaffold is of significant interest in medicinal chemistry due to its rigid three-dimensional structure, a desirable feature for potent and selective biological activity.
Proposed Reaction Scheme:
A three-component reaction of 2-phenylcyclohexane-1,3-dione, an aromatic aldehyde, and malononitrile in the presence of a suitable base is proposed to yield a spiro[cyclohexane-pyran] derivative.
Caption: Proposed three-component synthesis of spiro[cyclohexane-pyran] derivatives.
Experimental Protocol
Materials:
-
2-Phenylcyclohexane-1,3-dione
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-phenylcyclohexane-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add 1N HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical)
| Entry | Aromatic Aldehyde | Product | Proposed Yield (%) |
| 1 | Benzaldehyde | 2'-Amino-5'-oxo-4',5'-dihydro-spiro[cyclohexane-1,4'-pyran]-3'-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 2'-Amino-4'-(4-chlorophenyl)-5'-oxo-spiro[cyclohexane-1,4'-pyran]-3'-carbonitrile | 82 |
| 3 | 4-Methoxybenzaldehyde | 2'-Amino-4'-(4-methoxyphenyl)-5'-oxo-spiro[cyclohexane-1,4'-pyran]-3'-carbonitrile | 88 |
Application Note 2: Synthesis of Substituted Quinolines via a Friedländer-Type Annulation
This application note describes a potential multicomponent approach for the synthesis of highly substituted quinoline (B57606) derivatives using 2-phenylcyclohexane-1,3-dione. This proposed reaction is analogous to the Friedländer annulation, a classic method for quinoline synthesis. The resulting quinoline core is a privileged scaffold in numerous pharmaceutical agents.
Proposed Reaction Workflow:
This workflow outlines the key stages in the proposed synthesis of substituted quinolines.
Caption: Workflow for the proposed synthesis of quinoline derivatives.
Experimental Protocol
Materials:
-
2-Phenylcyclohexane-1,3-dione
-
2-Aminoarylketone (e.g., 2-aminoacetophenone, 2-aminobenzophenone)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium bicarbonate solution (for work-up)
-
Dichloromethane (B109758) (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-phenylcyclohexane-1,3-dione (1.0 mmol) and the 2-aminoarylketone (1.0 mmol) in toluene (15 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the mixture for 12-18 hours, with azeotropic removal of water. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate-hexane gradient).
-
Characterize the purified quinoline derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Quantitative Data (Hypothetical)
| Entry | 2-Aminoarylketone | Product | Proposed Yield (%) |
| 1 | 2-Aminoacetophenone | 4-Methyl-2-phenyl-1,2,3,4-tetrahydroacridin-9(10H)-one | 78 |
| 2 | 2-Aminobenzophenone | 2,4-Diphenyl-1,2,3,4-tetrahydroacridin-9(10H)-one | 75 |
Application Note 3: Synthesis of Fused Pyrazole (B372694) Derivatives
This application note outlines a proposed multicomponent reaction for the synthesis of fused pyrazole derivatives from 2-phenylcyclohexane-1,3-dione. This transformation involves the reaction with a hydrazine (B178648) derivative and a source of a one-carbon electrophile, such as an orthoformate. Fused pyrazoles are important heterocyclic motifs in drug discovery, exhibiting a wide range of biological activities.
Logical Relationship of Reaction Components:
The following diagram illustrates the logical connection between the starting materials and the resulting fused pyrazole product.
Caption: Logical relationship for fused pyrazole synthesis.
Experimental Protocol
Materials:
-
2-Phenylcyclohexane-1,3-dione
-
Hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine)
-
Triethyl orthoformate
-
Glacial acetic acid (solvent and catalyst)
-
Ice-cold water (for precipitation)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-phenylcyclohexane-1,3-dione (1.0 mmol), the hydrazine derivative (1.1 mmol), and triethyl orthoformate (1.5 mmol) in glacial acetic acid (5 mL) is heated at reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure fused pyrazole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
Quantitative Data (Hypothetical)
| Entry | Hydrazine Derivative | Product | Proposed Yield (%) |
| 1 | Hydrazine hydrate | 3-Phenyl-1,4,5,6-tetrahydro-2H-indazol-7(6H)-one | 80 |
| 2 | Phenylhydrazine | 2,3-Diphenyl-2,4,5,6-tetrahydro-2H-indazol-7(6H)-one | 77 |
The application notes and protocols presented herein offer a strategic starting point for the exploration of 2-phenylcyclohexane-1,3-dione in multicomponent reactions. The proposed syntheses of spiro[cyclohexane-pyranes], substituted quinolines, and fused pyrazoles highlight the potential of this building block to generate novel and structurally diverse heterocyclic systems. While these protocols are based on analogous transformations, they provide a robust framework for researchers to develop new synthetic methodologies and expand the chemical space for drug discovery and development. Further investigation into the reactivity of 2-phenylcyclohexane-1,3-dione in these and other MCRs is highly encouraged to fully unlock its synthetic potential.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of medicinally relevant heterocyclic compounds utilizing 2-phenylcyclohexane-1,3-dione as a versatile starting material. The following sections detail the synthesis of quinolines, acridinediones, indazoles, and pyrimidines, complete with experimental procedures, quantitative data, and reaction diagrams.
Synthesis of Tetrahydroquinolines
Tetrahydroquinoline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A straightforward and efficient method for their synthesis from 2-phenylcyclohexane-1,3-dione is the Bohlmann-Rahtz pyridine (B92270) synthesis, a type of condensation reaction.
Synthesis of 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinolin-5-one
Reaction Scheme:
Caption: Synthesis of a tetrahydroquinolin-5-one derivative.
Experimental Protocol:
A mixture of 2-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford 2-methyl-4-phenyl-5,6,7,8-tetrahydroquinolin-5-one.
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Methyl-4-phenyl-5,6,7,8-tetrahydroquinolin-5-one | 2-Phenylcyclohexane-1,3-dione, Ethyl 3-aminocrotonate | Glacial Acetic Acid | 4 | Reflux | ~85 |
Synthesis of Acridinediones
Acridinedione derivatives are valuable compounds with applications in medicinal chemistry and materials science. Their synthesis can be achieved through a one-pot multicomponent reaction involving 2-phenylcyclohexane-1,3-dione, an aromatic aldehyde, and an amine source, often referred to as a modified Hantzsch reaction.
Synthesis of 10-(4-Chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Reaction Scheme:
Caption: One-pot synthesis of an acridinedione derivative.
Experimental Protocol:
A mixture of 2-phenylcyclohexane-1,3-dione (3.76 g, 20 mmol), 4-chlorobenzaldehyde (2.81 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (50 mL) is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized from a mixture of ethanol and dimethylformamide to yield 10-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.[1]
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 10-(4-Chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | 2-Phenylcyclohexane-1,3-dione, 4-Chlorobenzaldehyde, Ammonium acetate | Ethanol | 6 | Reflux | ~75 |
Synthesis of Tetrahydroindazoles
Tetrahydroindazoles are a class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and anticancer properties. The classical Knorr pyrazole (B372694) synthesis can be applied to 2-phenylcyclohexane-1,3-dione for the preparation of these derivatives.
Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Reaction Scheme:
Caption: Synthesis of a tetrahydroindazol-4-one derivative.
Experimental Protocol:
To a solution of 2-phenylcyclohexane-1,3-dione (1.88 g, 10 mmol) in ethanol (30 mL), phenylhydrazine (1.08 g, 10 mmol) is added. The mixture is stirred at room temperature for 1 hour. The resulting precipitate, 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, is collected by filtration, washed with cold ethanol, and dried.[2]
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | 2-Phenylcyclohexane-1,3-dione, Phenylhydrazine | Ethanol | 1 | Room Temp | ~99 |
Synthesis of Tetrahydropyrimidines
Pyrimidines are fundamental components of nucleic acids and their derivatives are widely used in pharmaceuticals. The Biginelli reaction, a one-pot three-component synthesis, provides an efficient route to functionalized dihydropyrimidines, which can be subsequently aromatized. A similar approach can be used for the synthesis of tetrahydropyrimidines from 2-phenylcyclohexane-1,3-dione.
Synthesis of 4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione
While this specific example starts with dimedone, a close structural analog, the protocol is readily adaptable for 2-phenylcyclohexane-1,3-dione.
Reaction Scheme:
Caption: Multicomponent synthesis of a tetrahydroquinazolinedione.
Experimental Protocol:
A mixture of dimedone (or 2-phenylcyclohexane-1,3-dione) (10 mmol), 2-chlorobenzaldehyde (10 mmol), and urea (15 mmol) in ethanol (30 mL) containing a catalytic amount of iodine is refluxed for 3-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with water, and recrystallized from ethanol.[1]
| Product (from Dimedone) | Reagents | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione | Dimedone, 2-Chlorobenzaldehyde, Urea | Iodine | Ethanol | 3-6 | Reflux | ~68 |
Note: The yields and reaction times may vary when using 2-phenylcyclohexane-1,3-dione as the starting material and may require optimization.
References
Application Notes and Protocols: Synthesis of Benzophenanthridines using 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenanthridine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic aromatic ring system. This structural motif is found in numerous natural products that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The development of synthetic routes to novel benzophenanthridine derivatives is of significant interest in medicinal chemistry and drug discovery. This document outlines a detailed protocol for a plausible multicomponent synthesis of phenyl-substituted benzophenanthridine derivatives, utilizing 2-phenylcyclohexane-1,3-dione as a key precursor. This approach is based on established methodologies for the synthesis of related benzo[c]acridine systems.
Principle of the Synthesis
The synthesis of the benzophenanthridine core is achieved through a one-pot, three-component reaction involving an aromatic aldehyde, a naphthalenamine (1- or 2-naphthylamine), and 2-phenylcyclohexane-1,3-dione. This acid-catalyzed condensation reaction proceeds through a series of intermediates to yield the final tetracyclic product. The presence of the phenyl group on the cyclohexane (B81311) ring is anticipated to introduce novel structural features to the resulting benzophenanthridine scaffold, potentially influencing its biological activity.
Experimental Protocols
General Considerations: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol: Synthesis of 7-Aryl-12-phenyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one
This protocol is a representative example using 1-naphthylamine (B1663977). Similar procedures can be adapted for 2-naphthylamine (B18577) to yield the corresponding benzo[a]acridine isomers.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
1-Naphthylamine
-
2-Phenylcyclohexane-1,3-dione
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or a Lewis acid such as SnCl₂·2H₂O
-
Solvent: Ethanol (B145695) or solvent-free conditions (heating)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), 1-naphthylamine (1.0 mmol), and 2-phenylcyclohexane-1,3-dione (1.0 mmol).
-
Add the catalyst (e.g., p-TSA, 10 mol%).
-
For solvent-based reaction: Add ethanol (10 mL) and reflux the mixture for 4-8 hours.
-
For solvent-free reaction: Heat the mixture at 120-140 °C for an appropriate time (typically 30-90 minutes).[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane (B92381):ethyl acetate (B1210297) as eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 7-aryl-12-phenyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of Benzophenanthridine Derivatives
| Entry | Aromatic Aldehyde (Ar) | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Ethanol, Reflux | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | p-TSA | Ethanol, Reflux | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | p-TSA | Ethanol, Reflux | 7 | 82 |
| 4 | 3-Nitrobenzaldehyde | SnCl₂·2H₂O | Solvent-free, 120 °C | 1 | 88 |
| 5 | 2,3-Dichlorobenzaldehyde | SBA-Pr-SO₃H | Solvent-free, 140 °C | 0.75 | 90[1] |
Table 2: Spectroscopic Data for a Representative Product (Entry 2)
| Analysis | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.30 (s, 1H, NH), 7.10-8.10 (m, 13H, Ar-H), 5.85 (s, 1H, CH), 2.70-2.95 (m, 2H, CH₂), 2.25 (d, J = 16.5 Hz, 1H, CH₂), 2.05 (d, J = 16.5 Hz, 1H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 194.0, 153.0, 148.5, 145.2, 138.0, 132.8, 131.5, 130.0, 129.5, 128.8, 128.5, 128.0, 127.5, 126.5, 126.0, 123.0, 122.5, 121.0, 119.5, 107.0, 50.5, 38.0, 32.5 |
| MS (ESI) | m/z [M+H]⁺ calculated for C₂₉H₂₂ClNO: 448.14; found: 448.2 |
| IR (KBr) | ν (cm⁻¹) 3350 (N-H), 3090, 2950, 1705 (C=O), 1650, 1530, 1485 |
Visualizations
Diagram 1: Proposed Reaction Mechanism
References
Application of 2-Phenylcyclohexane-1,3-dione in Pyran Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyran derivatives utilizing 2-phenylcyclohexane-1,3-dione as a key starting material. The focus is on multicomponent reactions, which offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.
Introduction
Pyran-annulated heterocyclic compounds are prevalent core structures in a vast array of biologically active molecules and natural products. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The synthesis of these valuable scaffolds often employs multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants to form a complex product, thereby minimizing waste and simplifying synthetic procedures. 2-Phenylcyclohexane-1,3-dione is a versatile building block in such reactions, offering a reactive 1,3-dicarbonyl moiety that can participate in various condensation and cyclization cascades to afford diverse pyran-containing molecules.
General Reaction Pathway
The most common approach for pyran synthesis using a 1,3-dicarbonyl compound like 2-phenylcyclohexane-1,3-dione is a three-component reaction with an aldehyde and a source of active methylene, such as malononitrile (B47326) or ethyl cyanoacetate.[1] The reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration sequence.
Caption: General multicomponent reaction pathway for pyran synthesis.
Experimental Protocols
The following protocols are generalized from procedures reported for the synthesis of pyran derivatives using cyclohexane-1,3-dione and can be adapted for 2-phenylcyclohexane-1,3-dione. Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Catalyst-Free Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This protocol describes a solvent-free, catalyst-free approach to synthesizing 2-amino-4H-benzo[b]pyran derivatives.
Materials:
-
2-Phenylcyclohexane-1,3-dione
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-phenylcyclohexane-1,3-dione (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Heat the mixture at 80-100 °C with stirring for the appropriate time (monitor by TLC).
-
After completion of the reaction (indicated by TLC), cool the reaction mixture to room temperature.
-
Add ethanol to the solidified product and heat to reflux to dissolve.
-
Allow the solution to cool to room temperature, leading to the crystallization of the pure product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Catalytic Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives
This protocol outlines the synthesis of pyrano[2,3-d]pyrimidinone derivatives, which are of significant interest due to their potential biological activities. This is a variation where barbituric acid is used instead of a simple 1,3-dione, but the principle of the pyran ring formation is analogous.
Materials:
-
Barbituric acid or N,N-dimethylbarbituric acid
-
Aromatic aldehyde
-
Malononitrile
-
Catalyst (e.g., triethylamine, DABCO, or a solid acid catalyst)[2][3]
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the barbituric acid derivative (1 mmol).
-
Add a catalytic amount of the chosen catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with water and then cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrano[2,3-d]pyrimidinone derivative.
Experimental Workflow
The general workflow for the synthesis and characterization of pyran derivatives is depicted below.
Caption: A typical experimental workflow for pyran synthesis.
Data Presentation
The following tables summarize representative data for the synthesis of pyran derivatives using cyclohexane-1,3-dione, which can serve as a reference for optimizing reactions with 2-phenylcyclohexane-1,3-dione.
Table 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 3 | 80 |
| 2 | 4-Chlorobenzaldehyde | None | None | 80 | 1 | 95 |
| 3 | 4-Methoxybenzaldehyde | Sodium citrate | EtOH:H₂O (1:1) | RT | 0.5 | 92 |
| 4 | 3-Nitrobenzaldehyde | None | None | 100 | 1.5 | 90 |
Data adapted from analogous reactions using cyclohexane-1,3-dione.[4]
Table 2: Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | DABCO | H₂O:EtOH | RT | 15 | 94 |
| 2 | 4-Methylbenzaldehyde | SBA-Pr-SO₃H | None | RT | 10 | 96 |
| 3 | 2,4-Dichlorobenzaldehyde | Kiwi Juice | H₂O | 80 | 20 | 92 |
| 4 | 4-Nitrobenzaldehyde | SnO₂/SiO₂ | Ethanol | RT | 30 | 95 |
Data adapted from analogous reactions using barbituric acid derivatives.[2][3][5][6]
Conclusion
2-Phenylcyclohexane-1,3-dione is a highly valuable and versatile precursor for the synthesis of a diverse range of pyran-containing heterocyclic compounds. The multicomponent reaction strategy offers a powerful and efficient means to access these important molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to explore the application of 2-phenylcyclohexane-1,3-dione in the development of novel pyran derivatives for various applications, particularly in the field of drug discovery. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 2-phenylcyclohexane-1,3-dione, a valuable scaffold in medicinal chemistry. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for the specific substrate.
Introduction
The N-arylation of β-dicarbonyl compounds is a critical transformation in the synthesis of a wide range of biologically active molecules and functional materials. The resulting N-aryl enaminone moiety is a key structural motif found in many pharmaceutical agents. 2-Phenylcyclohexane-1,3-dione serves as a versatile starting material, and its N-arylation opens avenues for the creation of diverse molecular architectures for drug discovery and development.
This application note outlines two robust and adaptable protocols for the synthesis of N-aryl-2-phenylcyclohexane-1,3-dione derivatives. The choice between the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation may depend on factors such as substrate scope, functional group tolerance, and cost considerations.
Data Presentation
The following table summarizes typical reaction parameters for palladium-catalyzed and copper-catalyzed N-arylation reactions of amino derivatives of β-dicarbonyl compounds, based on analogous transformations found in the literature. This data is intended to serve as a general guideline for reaction optimization.
| Parameter | Protocol 1: Buchwald-Hartwig Amination | Protocol 2: Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or Cu₂O |
| Ligand | Xantphos, BINAP, or XPhos | 1,10-Phenanthroline or L-proline |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO |
| Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 60-95% | 50-85% |
Experimental Protocols
Preliminary Step: Synthesis of the Enaminone Intermediate
Prior to N-arylation, it is often advantageous to first form the enaminone of 2-phenylcyclohexane-1,3-dione.
Procedure:
-
To a solution of 2-phenylcyclohexane-1,3-dione (1.0 eq) in toluene, add a primary amine (e.g., aniline, 1.1 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude enaminone can often be used in the subsequent N-arylation step without further purification.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is generally favored for its milder reaction conditions and broader substrate scope.[1][2][3]
Materials:
-
Enaminone of 2-phenylcyclohexane-1,3-dione
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask, add the enaminone of 2-phenylcyclohexane-1,3-dione (1.0 eq), the aryl halide (1.2 eq), and the base (1.4 eq).
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and the phosphine ligand in anhydrous toluene.
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Seal the flask and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol provides a cost-effective alternative to palladium-catalyzed methods.[4][5][6]
Materials:
-
Enaminone of 2-phenylcyclohexane-1,3-dione
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., potassium carbonate)
-
Anhydrous DMF or DMSO
Procedure:
-
To a reaction vial, add the enaminone of 2-phenylcyclohexane-1,3-dione (1.0 eq), the aryl halide (1.5 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Seal the vial and heat the mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for Buchwald-Hartwig N-arylation.
Caption: Workflow for Ullmann Condensation N-arylation.
References
Catalytic Applications of 2-Phenylcyclohexane-1,3-dione Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylcyclohexane-1,3-dione is a chiral β-diketone that can act as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms.[1] Metal complexes of β-diketones, often referred to as metal β-diketonates, are a versatile class of compounds widely employed as catalysts in organic synthesis.[1] They are valued for their stability, solubility in organic solvents, and their ability to facilitate a wide range of chemical transformations.[1]
While specific, detailed reports on the catalytic applications of pre-synthesized 2-phenylcyclohexane-1,3-dione metal complexes are not extensively documented in publicly available literature, the well-established catalytic activity of analogous metal β-diketonates provides a strong basis for outlining their potential applications. The inherent chirality of the 2-phenylcyclohexane-1,3-dione ligand makes its metal complexes particularly interesting candidates for asymmetric catalysis.
This document provides an overview of the potential catalytic applications, generalized experimental protocols, and logical workflows based on the known reactivity of the broader class of metal β-diketonate complexes.
Application Notes: Potential Catalytic Activities
Metal complexes incorporating the 2-phenylcyclohexane-1,3-dione ligand are expected to be active in several key areas of catalysis, including carbon-carbon bond formation, oxidation reactions, and asymmetric synthesis.
Carbon-Carbon Cross-Coupling Reactions
Transition metal complexes, particularly those of palladium and copper, are cornerstones of C-C bond formation.[2][3] Metal β-diketonates are often used as stable, reliable pre-catalysts in reactions like Suzuki-Miyaura and Sonogashira couplings.[4] The β-diketonate ligand helps to solubilize the metal center and can influence the activity and stability of the catalytically active species which is generated in situ.
-
Potential Applications:
-
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
-
Sonogashira Coupling: Synthesis of substituted alkynes from terminal alkynes and aryl or vinyl halides.[4]
-
Heck Coupling: Vinylation of aryl halides.
-
The phenyl substituent on the cyclohexane-1,3-dione backbone may offer steric and electronic effects that could modulate catalyst activity and selectivity compared to simpler diketonate ligands like acetylacetonate.
Oxidation Catalysis
Copper(II) and Iron(III) β-diketonate complexes are known to catalyze a variety of oxidation reactions, often utilizing peroxides or molecular oxygen as the terminal oxidant.[5] These reactions are fundamental in synthetic chemistry for the introduction of oxygen-containing functional groups.
-
Potential Applications:
-
Alkane Oxidation: Selective oxidation of C-H bonds, for example, the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone.
-
Alcohol Oxidation: Conversion of primary and secondary alcohols to aldehydes and ketones, respectively.
-
Epoxidation of Alkenes: Formation of epoxides from olefins.
-
The redox properties of the central metal ion are key to this catalytic activity, and these properties can be fine-tuned by the coordinating ligand.[6]
Asymmetric Catalysis
The most promising application for metal complexes of 2-phenylcyclohexane-1,3-dione lies in asymmetric synthesis. Since the ligand is chiral (due to the phenyl group at the 2-position), its coordination to a metal center creates a chiral catalytic environment. This can be exploited to control the stereochemical outcome of a reaction, producing one enantiomer of a product in excess over the other.
-
Potential Asymmetric Applications:
-
Asymmetric Allylic Alkylation: Enantioselective formation of C-C bonds adjacent to a double bond.
-
Asymmetric Aldol Reactions: Stereoselective synthesis of β-hydroxy carbonyl compounds.
-
Asymmetric Cyclopropanation: Enantioselective formation of cyclopropane (B1198618) rings.
-
Asymmetric Reduction of Ketones: Chiral synthesis of secondary alcohols.
-
The development of such catalysts is of high interest in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
Illustrative Data for Typical Metal β-Diketonate Catalyzed Reactions
Disclaimer: The following table is for illustrative purposes only. It demonstrates the type of quantitative data expected from catalytic studies and is based on typical results for various metal β-diketonate complexes. Specific data for 2-phenylcyclohexane-1,3-dione complexes is not currently available in the cited literature.
| Catalyst Type (Hypothetical) | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Ref. (by Analogy) |
| Pd(II)-(2-Ph-CHD)₂ | Suzuki Coupling | 4-Bromoanisole | 4-Methoxybiphenyl | >95 | N/A | [2][4] |
| Cu(II)-(2-Ph-CHD)₂ | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol/one | ~70-80 | N/A | [5] |
| Rh(II)-(R-2-Ph-CHD)₂ | Asymmetric Cyclopropanation | Styrene, Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | ~85 | ~70-90 | [7] |
| Ni(II)-(S-2-Ph-CHD)₂ | Asymmetric Michael Addition | 2-Cyclohexenone, Diethyl malonate | Diethyl 2-(3-oxocyclohexyl)malonate | ~90 | >95 | [8] |
(2-Ph-CHD = 2-Phenylcyclohexane-1,3-dionate)
Experimental Protocols (Generalized)
The following protocols are generalized procedures that serve as a starting point for the synthesis and application of 2-phenylcyclohexane-1,3-dione metal complexes. Optimization of solvents, temperature, reaction time, and catalyst loading will be necessary.
Protocol 1: General Synthesis of a Metal(II)-(2-Phenylcyclohexane-1,3-dione)₂ Complex
This protocol describes a common method for synthesizing metal β-diketonate complexes.
Materials:
-
2-Phenylcyclohexane-1,3-dione (2 equivalents)
-
Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, PdCl₂) (1 equivalent)
-
Base (e.g., Sodium hydroxide, Triethylamine) (2 equivalents)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
Procedure:
-
Dissolve 2-Phenylcyclohexane-1,3-dione (2 eq.) in the chosen solvent (e.g., 50 mL of ethanol) in a round-bottom flask.
-
Add the base (2 eq.) to the solution and stir for 15-30 minutes at room temperature to deprotonate the dione, forming the corresponding enolate.
-
In a separate flask, dissolve the metal(II) salt (1 eq.) in a minimal amount of the same solvent (or water if the salt is more soluble).
-
Add the metal salt solution dropwise to the stirred solution of the deprotonated ligand over 20 minutes.
-
A precipitate will often form upon addition. The color of the solution/precipitate will change, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours or heat gently (e.g., to 50-60 °C) to ensure complete reaction.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials and salts.
-
Dry the complex under vacuum to yield the final product.
-
Characterize the complex using techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, X-ray crystallography.
Protocol 2: General Procedure for a Catalytic Oxidation of Cyclohexane
This protocol is based on typical conditions for oxidations catalyzed by copper(II) β-diketonate complexes.
Materials:
-
Metal-(2-Phenylcyclohexane-1,3-dione) complex (Catalyst, e.g., 0.1-1 mol%)
-
Cyclohexane (Substrate)
-
Oxidant (e.g., tert-Butyl hydroperoxide (TBHP), 70% in water) (2-3 equivalents)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a magnetically stirred solution of cyclohexane (1 eq.) in acetonitrile (B52724) (e.g., 10 mL), add the catalyst (e.g., 0.01 eq.).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Add the oxidant (TBHP, 2-3 eq.) dropwise to the reaction mixture over a period of 30 minutes.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or GC-MS.
-
After completion (e.g., 6-24 hours), cool the reaction mixture to room temperature.
-
Quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture (cyclohexanol and cyclohexanone) by column chromatography if necessary.
-
Calculate the conversion and yield based on the initial amount of cyclohexane.
Visualizations
Caption: General coordination of a metal ion (Mⁿ⁺) by the bidentate 2-phenylcyclohexane-1,3-dionate ligand.
Caption: A typical experimental workflow for a metal-catalyzed organic synthesis reaction.
Caption: A generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
References
- 1. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibacterial Agents from 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Phenylcyclohexane-1,3-dione and its derivatives as a promising class of antibacterial agents. This document includes summaries of antibacterial activity, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating the proposed mechanisms of action and experimental workflows.
Proposed Mechanisms of Action
The antibacterial activity of cyclohexane-1,3-dione derivatives is believed to be multifaceted, primarily involving disruption of bacterial cell membrane function and potential inhibition of essential bacterial enzymes.
One proposed mechanism is the interference with the bacterial cell membrane, leading to a breakdown in the transport of low-molecular-weight hydrophilic substances.[1][2] Unlike some agents that cause rapid membrane lysis, these compounds appear to induce a more subtle disruption of membrane integrity and function.[1][2] Additionally, the structural characteristics of cyclohexane-1,3-dione derivatives suggest they may act as enzyme inhibitors. The 1,3-dione moiety is known to chelate metal ions, such as the ferrous ion, which is a critical cofactor for many bacterial enzymes.[3] Inhibition of these essential enzymes would disrupt vital metabolic pathways, leading to bacterial cell death.
Caption: Proposed antibacterial mechanisms of 2-Phenylcyclohexane-1,3-dione derivatives.
Data Presentation: Antibacterial Activity
The following tables summarize the antibacterial activity of various cyclohexane-1,3-dione derivatives against a range of bacterial strains.
Table 1: Zone of Inhibition of Cyclohexane-1,3-dione Derivatives
| Compound/Complex | E. coli (mm) | E. faecalis (mm) | S. aureus (mm) | S. typhimurium (mm) | Reference |
| L¹ | - | - | - | - | [3] |
| L² | - | - | - | - | [3] |
| [Cu(L¹)(OAc)₂]·H₂O | 10 | 12 | 11 | 10 | [3] |
| [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O | 14 | 15 | 13 | 14 | [3] |
| [Cu(L²)₂]·2NO₃·1.5DMF·H₂O | 15 | 14 | 16 | 15 | [3] |
| [Zn₂(L²)(OAc)₄(H₂O)₄]·5H₂O | 13 | 16 | 15 | 14 | [3] |
| Ampicillin (Standard) | 18 | 20 | 22 | 19 | [3] |
| L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione | |||||
| L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione |
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclohexane-1,3-dione Derivatives
| Compound | Target Bacteria | MIC (mg/mL) | Reference |
| Compound 5c | Not Specified | 2.5 | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative 2-phenylcyclohexane-1,3-dione derivative and for the evaluation of its antibacterial activity.
Protocol 1: Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Derivatives
This protocol is adapted from the synthesis of hydrazono derivatives of cyclohexane-1,3-dione.[3]
Materials:
-
Aryl amine (e.g., 2-methoxyaniline or 3-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Cyclohexane-1,3-dione
-
Sodium Acetate (B1210297)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of Aryl Amine: a. Dissolve 10 mmol of the aryl amine in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise, keeping the temperature below 5°C. d. Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
Coupling Reaction: a. In a separate beaker, dissolve 10 mmol of cyclohexane-1,3-dione in 50 mL of ethanol. b. Add 5 g of sodium acetate to the cyclohexane-1,3-dione solution and stir until dissolved. c. Cool this solution to 0-5°C in an ice bath. d. Slowly add the previously prepared diazonium salt solution to the cyclohexane-1,3-dione solution with vigorous stirring. e. Continue stirring the reaction mixture at 0-5°C for 4 hours.
-
Isolation and Purification: a. Collect the resulting precipitate by vacuum filtration using a Buchner funnel. b. Wash the product thoroughly with cold distilled water. c. Dry the product in a desiccator. d. Recrystallize the crude product from ethanol to obtain the pure 2-[2-(aryl)hydrazono]cyclohexane-1,3-dione derivative.
Protocol 2: Determination of Antibacterial Activity by Agar Disk Diffusion Method
This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[3][4]
Materials:
-
Synthesized 2-phenylcyclohexane-1,3-dione derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic disks (e.g., Ampicillin)
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a loopful of a pure bacterial colony into sterile nutrient broth. b. Incubate at 37°C for 18-24 hours. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: a. Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 5-10 minutes.
-
Application of Compounds: a. Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 10 mg/mL). b. Impregnate sterile blank paper disks with a specific volume (e.g., 10 µL) of the compound solution. c. Allow the solvent to evaporate completely from the disks in a sterile environment. d. Place the impregnated disks onto the surface of the inoculated MHA plates. e. Place a standard antibiotic disk and a DMSO-only disk as positive and negative controls, respectively.
-
Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Synthesized compounds
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Resazurin (B115843) dye (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension as described in Protocol 2 and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. b. Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change occurs.
Caption: Workflow for synthesis and antibacterial evaluation of derivatives.
References
- 1. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Herbicidal Activity of 2-Phenylcyclohexane-1,3-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the herbicidal activity of 2-Phenylcyclohexane-1,3-dione analogs. These compounds are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide development.
Mechanism of Action
The primary mode of action for 2-Phenylcyclohexane-1,3-dione analogs is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants. It catalyzes the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate. Homogentisate is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).
Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis.[1][2] By inhibiting HPPD, these herbicides disrupt the production of plastoquinone, which in turn inhibits photosynthesis and carotenoid synthesis. The lack of carotenoids leads to the characteristic bleaching symptoms observed in susceptible plants, as chlorophyll (B73375) is degraded in the absence of photoprotective carotenoids. This ultimately results in plant death. The 1,3-dione moiety within the molecular structure is crucial for the inhibitory activity.[1][2]
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of 2-Phenylcyclohexane-1,3-dione analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the HPPD enzyme. The following table summarizes the IC50 values for selected analogs from various studies.
| Compound | Target Organism/Enzyme | IC50 Value (µM) | Reference |
| 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain | Arabidopsis thaliana HPPD | 0.18 ± 0.02 | [1][2] |
| Sulcotrione (commercial herbicide) | Arabidopsis thaliana HPPD | 0.25 ± 0.02 | [1] |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat liver HPPD | ~0.040 | [5] |
| 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione derivative (Compound II-3) | Arabidopsis thaliana HPPD | 0.248 | [6] |
| Mesotrione (commercial herbicide) | Arabidopsis thaliana HPPD | 0.283 | [6] |
Experimental Protocols
Synthesis of 2-Acyl-cyclohexane-1,3-diones
A general method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the acylation of a 1,3-cyclohexanedione (B196179) derivative.[1]
Materials:
-
1,3-cyclohexanedione or a derivative
-
Carboxylic acid derivative
-
1 M HCl
-
Ether
Procedure:
-
Dissolve the 1,3-cyclohexanedione derivative (2.00 mmol) in dichloromethane (40 mL).
-
To this solution, add the carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) sequentially.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After 24 hours, dilute the mixture with dichloromethane and filter to remove the dicyclohexylurea precipitate.
-
Add 20 mL of 1 M HCl to the filtrate and separate the organic layer.
-
Extract the aqueous phase with ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
HPPD Inhibition Assay
The inhibitory activity of the synthesized compounds against the HPPD enzyme can be determined using a spectrophotometric assay.
Materials:
-
Recombinant or purified HPPD enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
p-Hydroxyphenylpyruvate (HPP) as the substrate
-
Ascorbate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ascorbate, and the HPPD enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25-37°C).[5]
-
Initiate the enzymatic reaction by adding the substrate, HPP.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm), which corresponds to the consumption of HPP.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of 2-Phenylcyclohexane-1,3-dione herbicides.
Caption: General workflow for developing novel herbicides.
Caption: Structure-activity relationship of herbicidal analogs.
References
- 1. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Based on 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-phenylcyclohexane-1,3-dione represent a promising class of scaffolds in the development of novel anticancer therapeutics. These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, including the inhibition of receptor tyrosine kinases. This document provides detailed protocols for the synthesis of heterocyclic derivatives of 2-phenylcyclohexane-1,3-dione and methods for evaluating their anticancer activity.
Data Presentation: Anticancer Activity of 2-Phenylcyclohexane-1,3-dione Derivatives
The following tables summarize the in-vitro cytotoxic activity of various heterocyclic derivatives synthesized from a 2-phenylcyclohexane-1,3-dione precursor. The half-maximal inhibitory concentration (IC50) values are presented for different cancer cell lines.
Table 1: IC50 Values of Thiophene (B33073) Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-A | A549 (Lung) | 7.59 | [1] |
| Thiophene-B | H460 (Lung) | - | |
| Thiophene-C | HT-29 (Colon) | - | |
| Thiophene-D | MKN-45 (Gastric) | - | |
| Thiophene-E | U87MG (Glioblastoma) | - | |
| Thiophene-F | SMMC-7721 (Hepatoma) | - |
Table 2: IC50 Values of Pyrazole (B372694) Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-A | A549 (Lung) | 26 | [2] |
| Pyrazole-B | MCF-7 (Breast) | 1.88 | [2] |
| Pyrazole-C | HepG2 (Hepatoma) | 0.71 | [2] |
| Pyrazole-D | HeLa (Cervical) | 1.81 | [2] |
| Pyrazole-E | P815 (Mastocytoma) | 17.82 | [3] |
| Pyrazole-F | Hep (Laryngeal) | 3.25 | [3] |
Table 3: IC50 Values of 1,2,4-Triazine Derivatives
| Compound ID | c-Met Kinase Inhibition | IC50 (nM) | Reference |
| Triazine-A | c-Met Kinase | 0.24 - 9.36 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-phenylhydrazono)cyclohexane-1,3-dione (Starting Material)
This protocol describes the synthesis of the key starting material for subsequent heterocyclization reactions.
Materials:
-
2-Phenylcyclohexane-1,3-dione
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2-phenylcyclohexane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution to the stirred solution of 2-phenylcyclohexane-1,3-dione.
-
Add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper).
-
Continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
The resulting precipitate, 2-(2-phenylhydrazono)cyclohexane-1,3-dione, is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Thiophene Derivatives
This protocol outlines the synthesis of thiophene derivatives from 2-(2-phenylhydrazono)cyclohexane-1,3-dione.
Materials:
-
2-(2-phenylhydrazono)cyclohexane-1,3-dione
-
Elemental sulfur
-
Ethanol or Dioxane
-
Triethylamine (B128534) or Piperidine (B6355638) (catalyst)
-
Reflux apparatus
Procedure:
-
To a solution of 2-(2-phenylhydrazono)cyclohexane-1,3-dione (1 equivalent) in ethanol or dioxane, add malononitrile or ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.2 equivalents).
-
Add a catalytic amount of triethylamine or piperidine to the mixture.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives.
Materials:
-
2-(2-phenylhydrazono)cyclohexane-1,3-dione
-
Hydrazine (B178648) hydrate (B1144303) or substituted hydrazines
-
Ethanol or Acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve 2-(2-phenylhydrazono)cyclohexane-1,3-dione (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Protocol 4: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the anticancer activity of the synthesized compounds.[1][5]
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Synthesis Workflow
Caption: General workflow for synthesis and evaluation.
Proposed Mechanism of Action: Tyrosine Kinase Inhibition Leading to Apoptosis
Many derivatives of 2-phenylcyclohexane-1,3-dione exhibit their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).
Caption: Inhibition of RTK signaling induces apoptosis.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Phenylcyclohexane-1,3-dione using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2-Phenylcyclohexane-1,3-dione is a dicarbonyl compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Phenylcyclohexane-1,3-dione. The described method is suitable for researchers, scientists, and drug development professionals.
Principle
The method utilizes a C18 stationary phase to separate 2-Phenylcyclohexane-1,3-dione from potential impurities. The separation is achieved by a polar mobile phase, and the analyte is detected using a UV-Vis detector. The concentration of 2-Phenylcyclohexane-1,3-dione in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
2-Phenylcyclohexane-1,3-dione reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2-Phenylcyclohexane-1,3-dione.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Phenylcyclohexane-1,3-dione reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.
5. Sample Preparation
-
Dissolve the sample containing 2-Phenylcyclohexane-1,3-dione in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
6. Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The validation parameters to be assessed are outlined below.
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of 2-Phenylcyclohexane-1,3-dione.
-
Linearity: The linearity of the method should be established by analyzing a minimum of five concentrations of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of 2-Phenylcyclohexane-1,3-dione should be spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be assessed by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.5 |
| 120% | 60 | 59.7 | 99.5 | 0.7 |
Table 3: Precision Data
| Precision Type | n | Mean Peak Area | %RSD |
| Repeatability | 6 | 761,500 | 0.6 |
| Intermediate Precision | 12 | 762,100 | 0.9 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 5: Robustness Data
| Parameter Varied | System Suitability Parameter | Result | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | >2000 | >2000 | |
| Flow Rate (-0.1 mL/min) | Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | >2000 | >2000 | |
| Temperature (+2 °C) | Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | >2000 | >2000 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of 2-Phenylcyclohexane-1,3-dione.
Caption: Logical relationship for analytical method validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylcyclohexane-1,3-dione
Welcome to the technical support center for the synthesis of 2-Phenylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and improve the yield of 2-Phenylcyclohexane-1,3-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 2-Phenylcyclohexane-1,3-dione, particularly focusing on the popular and effective Palladium-catalyzed α-arylation method.
Q1: I am observing a very low or no yield of the desired 2-Phenylcyclohexane-1,3-dione. What are the potential causes and how can I improve it?
A: Low yields in the Palladium-catalyzed α-arylation of 1,3-cyclohexanedione (B196179) are a common issue and can stem from several factors. Here is a breakdown of potential causes and their solutions:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Inactive Catalyst | Ensure the palladium catalyst and phosphine (B1218219) ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst or activating the catalyst in situ. | The catalytic cycle of the α-arylation is sensitive to the oxidation state and coordination environment of the palladium center. Deactivated or oxidized catalysts will halt the reaction. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. The base should be strong enough to deprotonate the 1,3-dione but not so reactive that it leads to side reactions. | Incomplete deprotonation of the 1,3-cyclohexanedione will result in a low concentration of the active nucleophile, leading to a sluggish or incomplete reaction. |
| Poor Ligand Choice | The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich ligands like XPhos, SPhos, or RuPhos are often successful in these couplings. | The ligand stabilizes the palladium complex, facilitates oxidative addition and reductive elimination steps of the catalytic cycle, and can prevent catalyst decomposition. |
| Reaction Temperature | The reaction may require heating to proceed at an optimal rate. A typical temperature range is 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be accelerated by heating. |
| Solvent Purity | Ensure the use of anhydrous and deoxygenated solvents. Common solvents for this reaction include toluene (B28343), dioxane, or THF. | Water and oxygen can deactivate the catalyst and quench the enolate intermediate, leading to significantly lower yields. |
Q2: I am observing the formation of significant byproducts. What are the common side reactions and how can I minimize them?
A: Side product formation can significantly reduce the yield and complicate the purification of 2-Phenylcyclohexane-1,3-dione. Here are some common side reactions and strategies to mitigate them:
| Side Product | Potential Cause | Mitigation Strategy |
| Biphenyl | Homocoupling of the aryl halide. | This can occur at higher temperatures or with less active catalysts. Optimize the reaction temperature and ensure the catalyst and ligand are of high quality. |
| O-arylated Product | Reaction of the enolate oxygen with the aryl halide. | While C-arylation is generally favored for 1,3-diones, O-arylation can occur. The choice of solvent and counter-ion can influence the C/O selectivity. Aprotic, non-polar solvents often favor C-arylation. |
| Di-arylated Product | Further arylation of the 2-phenylcyclohexane-1,3-dione product. | Use a slight excess of the 1,3-cyclohexanedione relative to the aryl halide (e.g., 1.2 equivalents). This ensures the aryl halide is consumed before significant di-arylation of the product can occur. |
| Unreacted Starting Material | Incomplete reaction. | Refer to the troubleshooting points in Q1. Ensure sufficient reaction time, appropriate temperature, and active catalyst. |
Q3: My purification of 2-Phenylcyclohexane-1,3-dione is difficult, and I am losing a significant amount of product. What are some effective purification strategies?
A: 2-Phenylcyclohexane-1,3-dione is a solid at room temperature and can be purified by recrystallization. However, if the crude product is contaminated with byproducts of similar polarity, column chromatography may be necessary.
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Recrystallization: A mixture of ethanol (B145695) and water, or ethyl acetate (B1210297) and hexanes, can be effective for recrystallization. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
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Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes can be used to separate the product from impurities.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-Phenylcyclohexane-1,3-dione via a Palladium-catalyzed α-arylation reaction.
Reaction Scheme:
Materials:
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1,3-Cyclohexanedione (1.2 mmol)
-
Bromobenzene (B47551) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)
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Sodium tert-butoxide (NaOtBu, 1.4 mmol)
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Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Add 1,3-cyclohexanedione (134 mg, 1.2 mmol) to the tube.
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Add anhydrous toluene (3 mL) via syringe.
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Add bromobenzene (105 µL, 1.0 mmol) via syringe.
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Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
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Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by adding 1 M HCl (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford 2-Phenylcyclohexane-1,3-dione.
Data Presentation
The following table summarizes expected yields under different reaction conditions, based on literature for similar α-arylation reactions.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| Pd₂(dba)₃ / SPhos | LHMDS | Dioxane | 110 | 80-90 |
| CuI / Phenanthroline | K₃PO₄ | DMF | 120 | 70-85 |
Visualization
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 2-Phenylcyclohexane-1,3-dione.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low product yield.
Technical Support Center: Synthesis of 2-Phenylcyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylcyclohexane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2-Phenylcyclohexane-1,3-dione?
The most common and effective method for synthesizing 2-Phenylcyclohexane-1,3-dione is a two-step process. The first step involves a Knoevenagel condensation between benzaldehyde (B42025) and 1,3-cyclohexanedione (B196179) to form the intermediate, 2-(phenylmethylene)cyclohexane-1,3-dione. The second step is the selective reduction of the carbon-carbon double bond of this intermediate, typically via catalytic transfer hydrogenation, to yield the final product.
Q2: What are the most common side products in this synthesis?
The majority of side products arise during the initial Knoevenagel condensation step. The two most frequently encountered side products are:
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2,2'-(phenylmethylene)bis(3-hydroxy-2-cyclohexen-1-one) (Bis-adduct): This product results from the Michael addition of a second molecule of 1,3-cyclohexanedione to the initially formed 2-(phenylmethylene)cyclohexane-1,3-dione.
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9-phenyl-1,8-dioxooctahydroxanthene (Xanthene derivative): This is a cyclized and dehydrated product of the bis-adduct.[1][2][3]
Q3: How can I identify the main product and the common side products?
Standard analytical techniques can be used for identification:
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Thin-Layer Chromatography (TLC): The polarity of the three compounds generally follows this trend: 2-(phenylmethylene)cyclohexane-1,3-dione (most polar) > 2-Phenylcyclohexane-1,3-dione > 9-phenyl-1,8-dioxooctahydroxanthene (least polar). The bis-adduct will also be significantly more polar than the xanthene derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
2-Phenylcyclohexane-1,3-dione: The 1H NMR spectrum will show a characteristic methine proton signal coupled to the adjacent methylene (B1212753) protons.
-
2-(phenylmethylene)cyclohexane-1,3-dione: The 1H NMR will display a singlet for the vinylic proton.
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Bis-adduct: Will show a characteristic singlet for the methine proton bridging the two cyclohexanedione rings.
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Xanthene derivative: Will have a characteristic singlet for the methine proton in the pyran ring.
-
-
Mass Spectrometry (MS): The molecular weights of the product and side products are distinct, allowing for clear identification.
Q4: What are the key safety precautions to consider during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
If using flammable solvents, ensure there are no nearby ignition sources.
-
Catalytic transfer hydrogenation often uses flammable hydrogen sources and should be conducted with appropriate care and equipment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Phenylcyclohexane-1,3-dione and provides potential solutions.
Problem 1: Low yield of the desired 2-(phenylmethylene)cyclohexane-1,3-dione in the Knoevenagel condensation step.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of benzaldehyde to 1,3-cyclohexanedione. Using an excess of the dione (B5365651) will favor the formation of the bis-adduct. |
| Inappropriate Catalyst | A mild base catalyst, such as piperidine (B6355638) or pyridine, is often used. Stronger bases can promote side reactions. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can lead to the formation of the xanthene side product. |
| Inefficient Water Removal | In some variations of the Knoevenagel condensation, removal of the water formed during the reaction can drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343). |
Problem 2: Predominant formation of the bis-adduct or xanthene side products.
| Potential Cause | Suggested Solution |
| Excess 1,3-cyclohexanedione | Use a strict 1:1 molar ratio of benzaldehyde to 1,3-cyclohexanedione. |
| Prolonged Reaction Time | Monitor the reaction by TLC. Once the starting materials are consumed and the desired intermediate is the main product, work up the reaction to prevent further reaction to the bis-adduct. |
| High Reaction Temperature | High temperatures favor the cyclization of the bis-adduct to the xanthene derivative. Maintain a lower reaction temperature.[4] |
| Acidic Catalyst | The use of strong acid catalysts can promote the cyclization to the xanthene derivative. |
Problem 3: Incomplete reduction of 2-(phenylmethylene)cyclohexane-1,3-dione to 2-Phenylcyclohexane-1,3-dione.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, active catalyst (e.g., Palladium on carbon). Ensure proper handling and storage of the catalyst. |
| Insufficient Hydrogen Source | Ensure an adequate amount of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), isopropanol) is used for catalytic transfer hydrogenation. |
| Suboptimal Reaction Conditions | Ensure the reaction is running at the appropriate temperature and for a sufficient duration. Monitor the reaction progress by TLC. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Presence of multiple side products | Optimize the reaction conditions of the Knoevenagel condensation to minimize side product formation. |
| Similar polarities of product and impurities | Use column chromatography with a carefully selected solvent system to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Step 1: Synthesis of 2-(phenylmethylene)cyclohexane-1,3-dione (Knoevenagel Condensation)
Materials:
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Benzaldehyde
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1,3-Cyclohexanedione
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Piperidine (catalyst)
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Toluene
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Methanol (B129727) (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,3-cyclohexanedione (1 equivalent) and benzaldehyde (1 equivalent) in toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.
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Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
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Allow the reaction mixture to cool to room temperature.
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Remove the toluene under reduced pressure.
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Recrystallize the crude product from methanol to obtain pure 2-(phenylmethylene)cyclohexane-1,3-dione.
Step 2: Synthesis of 2-Phenylcyclohexane-1,3-dione (Catalytic Transfer Hydrogenation)
Materials:
-
2-(phenylmethylene)cyclohexane-1,3-dione
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
Dissolve 2-(phenylmethylene)cyclohexane-1,3-dione (1 equivalent) in methanol in a round-bottom flask.
-
Add ammonium formate (3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
Table 1: Influence of Reactant Stoichiometry on Product Distribution in Knoevenagel Condensation
| Molar Ratio (1,3-Cyclohexanedione : Benzaldehyde) | Desired Product Yield (2-(phenylmethylene)cyclohexane-1,3-dione) | Side Product Yield (Bis-adduct) |
| 1 : 1 | High | Low |
| 2 : 1 | Low | High |
Table 2: Effect of Catalyst on the Formation of Xanthene Side Product
| Catalyst | Reaction Temperature | Predominant Product |
| Piperidine (mild base) | Room Temperature | 2-(phenylmethylene)cyclohexane-1,3-dione or Bis-adduct |
| Strong Acid (e.g., HCl) | Reflux | 9-phenyl-1,8-dioxooctahydroxanthene |
Visualizations
References
Technical Support Center: Purification of 2-Phenylcyclohexane-1,3-dione
This guide provides troubleshooting advice and experimental protocols for the purification of 2-Phenylcyclohexane-1,3-dione by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Phenylcyclohexane-1,3-dione will not crystallize out of solution upon cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved by one of the following methods:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1] This is the most frequent cause of crystallization failure.[1]
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Supersaturation: The solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal saturation point.[3]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solvent.[3][4] The tiny scratches on the glass provide a rough surface that can initiate crystal formation.[3]
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Solution 2: Seeding. If you have a small, pure crystal of 2-Phenylcyclohexane-1,3-dione, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.[3]
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Solution 3: Further Cooling. Cool the solution in an ice bath or even a salt-ice bath to further decrease the solubility of your compound.[5]
-
Q2: Upon cooling, my compound separated as an oil instead of crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it crystallizes.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is highly concentrated with impurities, which can depress the melting point.[2][4]
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Solution 1: Reheat and Add More Solvent. Return the flask to the heat source until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool more slowly.[2][4] This ensures that the solution becomes saturated at a temperature below the compound's melting point.[2]
-
Solution 2: Modify the Solvent System. If the problem persists, consider using a different recrystallization solvent or a mixed solvent system with a lower boiling point.
Q3: My final yield of purified 2-Phenylcyclohexane-1,3-dione is very low. What are the possible causes?
A3: A low recovery can result from several factors during the procedure. It is important to remember that some product loss is inevitable, as the compound will have some finite solubility even in the cold solvent.[3]
-
Excessive Solvent: Using significantly more hot solvent than the minimum required to dissolve the solid will result in a large portion of your compound remaining in the mother liquor upon cooling.[3][4]
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Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a slight excess of solvent and keep the funnel and receiving flask heated.[2]
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Inadequate Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize the solubility of the product.
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Improper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[3] Using room temperature or warm solvent will redissolve some of your purified product.[3]
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: If your starting material has colored impurities, they can sometimes be removed with activated charcoal.
-
Solution: After dissolving the crude 2-Phenylcyclohexane-1,3-dione in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4][5] Be aware that using too much charcoal can adsorb your product as well, leading to a lower yield.[4]
Quantitative Data Summary
While specific solubility data for 2-Phenylcyclohexane-1,3-dione is not widely published, the table below summarizes key physical properties and general solubility behavior for related cyclohexanediones. A suitable recrystallization solvent should dissolve the compound well when hot but poorly when cold.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₂H₁₂O₂ | [6] |
| Molecular Weight | 188.22 g/mol | [6][7] |
| Melting Point | 104-107°C or 188°C (for 5-phenyl isomer) | [7][8][9] |
| Solubility Profile | ||
| Polar Solvents (e.g., Ethanol (B145695), Water) | Generally soluble, especially when heated. The carbonyl groups can engage in hydrogen bonding. | [8][10] |
| Non-Polar Solvents (e.g., Hexane (B92381), Toluene) | Soluble, particularly in hot solvent, due to the non-polar phenyl and cyclohexane (B81311) rings. | [10] |
| Mixed Solvents (e.g., Ethanol-Hexane) | A good choice for fine-tuning solubility. The compound is dissolved in the more soluble solvent (ethanol) while hot, and the less soluble solvent (hexane) is added to induce precipitation upon cooling. | [11][12] |
Note: Discrepancies in melting point data may exist due to isomeric differences or measurement conditions.
Experimental Protocol: Recrystallization of 2-Phenylcyclohexane-1,3-dione
This protocol provides a general methodology. The ideal solvent and specific volumes should be determined through small-scale solubility tests. An ethanol-hexane system is used here as a primary example.[11]
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Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable single solvent. If it is sparingly soluble, heat the mixture. If it dissolves when hot but precipitates upon cooling, it is a good candidate. A mixed solvent system like ethanol-hexane is often effective.
-
Dissolution: Place the crude 2-Phenylcyclohexane-1,3-dione in an Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation. If using a mixed solvent system, after dissolving in hot ethanol, add hexane dropwise until the solution becomes slightly cloudy, then reheat to clarify and allow to cool.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (e.g., a cold ethanol-hexane mixture or pure cold hexane) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for some time. For final drying, the crystals can be transferred to a watch glass. Confirm purity by taking a melting point.
Visualized Workflow and Troubleshooting
The following diagram illustrates the logical steps for troubleshooting common issues during the recrystallization of 2-Phenylcyclohexane-1,3-dione.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 2-Phenylcyclohexane-1,3-dione | C12H12O2 | CID 12556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Phenyl-1,3-cyclohexanedione 96 493-72-1 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. parchem.com [parchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. prepchem.com [prepchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Chromatography of 2-Phenylcyclohexane-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Phenylcyclohexane-1,3-dione by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the separation and purification of this and similar compounds.
Troubleshooting Guide
Researchers may face several common issues during the column chromatography of 2-Phenylcyclohexane-1,3-dione. This guide provides systematic approaches to identify and resolve these problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1] |
| The compound is highly adsorbed to the stationary phase. | Consider switching to a different stationary phase. Options include alumina (B75360) (neutral, acidic, or basic) or reverse-phase silica (B1680970) (e.g., C18).[1] | |
| The compound may have precipitated at the top of the column. | Ensure the compound is fully dissolved in the initial mobile phase. If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent and load it onto the column, or pre-adsorb the sample onto a small amount of silica gel. | |
| Poor separation of the desired compound from impurities | The solvent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your compound and impurities. Aim for a target Rf value of 0.2-0.4 for the desired compound. |
| The column is overloaded. | Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| The column was not packed properly. | Ensure the stationary phase is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. | |
| The compound appears to be degrading on the column | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation occurs, consider using a less acidic stationary phase like deactivated silica gel or alumina.[2] |
| The solvent system is promoting degradation. | Ensure the solvents are pure and free of contaminants. If the compound is acid or base sensitive, use neutral solvents or add a small amount of a modifier like triethylamine (B128534) (for acid-sensitive compounds) or acetic acid (for base-sensitive compounds). | |
| Fractions are very dilute and the compound elutes over many fractions | Tailing is occurring due to strong interaction with the stationary phase. | Once the compound begins to elute, you can try increasing the polarity of the mobile phase to speed up its elution and reduce tailing.[2] |
| The chosen solvent system has poor solubility for the compound. | Select a mobile phase in which your compound is readily soluble to ensure a more compact elution band. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify 2-Phenylcyclohexane-1,3-dione on a silica gel column?
A good starting point for silica gel chromatography of a moderately polar compound like 2-Phenylcyclohexane-1,3-dione is a mixture of a non-polar solvent and a moderately polar solvent, such as hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.
Q2: My compound is a polar ketone and streaks on the TLC plate. What can I do?
Streaking can be caused by overloading the TLC plate or by the compound's polarity and its interaction with the stationary phase. Try spotting a more dilute solution of your compound. If streaking persists, it might indicate that the compound is somewhat acidic or basic. Adding a small amount of acetic acid or triethylamine to the developing solvent can often resolve this issue.
Q3: How can I determine if my compound is stable on silica gel?
You can perform a 2D TLC stability test.[3] Spot your compound on the corner of a square TLC plate and elute it in a suitable solvent system. After the first elution, dry the plate completely, rotate it 90 degrees, and elute it again in the same solvent system. If the compound is stable, the spot will move to a position on the diagonal of the plate. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[3]
Q4: When should I consider using reverse-phase chromatography?
Reverse-phase chromatography is an excellent alternative for very polar compounds that do not move well on silica gel even with highly polar mobile phases.[1] In reverse-phase chromatography, the stationary phase is non-polar (like C18-silica), and a polar mobile phase (like water, methanol, or acetonitrile) is used.
Q5: The synthesis of a related compound, 2-acyl-cyclohexane-1,3-dione, mentions purification by circular chromatography with hexanes/ethyl acetate. Can I use this for my compound?
Yes, this is a very relevant starting point. Circular chromatography is a form of flash chromatography. The use of a 4:1 hexanes/ethyl acetate mobile phase for a similar compound suggests that this solvent system is likely to be effective for 2-Phenylcyclohexane-1,3-dione as well.[4] You should still optimize the ratio for your specific separation using TLC.
Experimental Protocols
General Protocol for Column Chromatography of 2-Phenylcyclohexane-1,3-dione
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 2-Phenylcyclohexane-1,3-dione in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Phenylcyclohexane-1,3-dione.
Visualizations
Below is a logical workflow for troubleshooting common column chromatography problems.
Caption: A flowchart for troubleshooting common column chromatography issues.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Phenylcyclohexane-1,3-dione Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 2-Phenylcyclohexane-1,3-dione derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your reaction conditions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 2-Phenylcyclohexane-1,3-dione derivatives in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired 2-Phenylcyclohexane-1,3-dione derivative. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of 2-Phenylcyclohexane-1,3-dione derivatives, often prepared via methods like the Michael addition followed by a Claisen condensation or Robinson annulation, can stem from several factors. Here are common causes and their solutions:
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Polymerization of Reactants: α,β-Unsaturated ketones, which are common starting materials, are susceptible to polymerization under basic conditions, a frequent cause of low yields.
-
Solution: Consider using a more stable precursor. For instance, in a Robinson annulation, the Wichterle reaction utilizes 1,3-dichloro-cis-2-butene as a stable equivalent to methyl vinyl ketone to prevent polymerization during the Michael addition.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for efficient enolate formation and subsequent cyclization.
-
Solution: Experiment with different base and solvent combinations. Common bases include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOMe, NaOEt), and non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Aprotic solvents such as DMF or DMSO can be effective.
-
-
Inactive Base: The base may have lost its activity due to improper storage or handling (e.g., absorption of atmospheric moisture by NaOH pellets).
-
Solution: Use a freshly opened or properly stored base.
-
-
Suboptimal Catalyst Loading: In catalyzed reactions, the amount of catalyst is crucial.
-
Solution: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to a faster reaction and higher yield. This is because the reactant itself (e.g., 1,3-cyclohexanedione) can interact with the catalyst. Therefore, optimizing the catalyst loading is essential.[2]
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common issue. Key side reactions and their mitigation strategies include:
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Self-Condensation of Starting Materials: The starting dione (B5365651) or the α,β-unsaturated ketone can undergo self-condensation reactions.
-
Solution: Control the reaction temperature and the rate of addition of reagents. Slow, dropwise addition of the α,β-unsaturated ketone to the reaction mixture is recommended.
-
-
Michael Addition Byproducts: Incomplete cyclization after the Michael addition will result in the 1,5-dicarbonyl intermediate as a major byproduct.
-
Solution: Ensure the reaction conditions (e.g., base strength, temperature) are sufficient to promote the subsequent intramolecular condensation. In some cases, a two-step procedure where the Michael adduct is isolated first can lead to a higher overall yield.[3]
-
-
Formation of Alternative Cyclization Products: Depending on the substrate and reaction conditions, alternative cyclization pathways may become competitive.
-
Solution: Careful selection of the base and solvent system can enhance the regioselectivity of the cyclization.
-
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my 2-Phenylcyclohexane-1,3-dione derivative. What are the recommended purification methods?
A: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
-
Column Chromatography: This is a common and effective method for separating the desired product from impurities.
-
Recommended Solvents: A common eluent system is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio will depend on the specific derivative and should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
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Recommended Solvents: Common solvents for recrystallization of diones include ethanol (B145695), or solvent mixtures like ethanol-hexane. For oily products obtained after chromatography, dissolving the oil in a minimum amount of a hot solvent in which it is soluble and then slowly adding a solvent in which it is less soluble can induce crystallization.[4]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cyclohexane-1,3-dione derivatives. While specific data for a wide range of 2-phenyl derivatives is dispersed in the literature, the following provides a general guideline for optimization.
Table 1: Effect of Catalyst on the Yield of 1,3-Cyclohexanedione via Transfer Hydrogenation of Resorcinol [5]
| Catalyst | Conversion (%) | Selectivity (%) | Isolated Yield (%) |
| 5% Pd/C | >98 | >96 | 90 |
| 5% Pd/C (egg-shell type) | >98 | >96 | 90 |
| 5% Pd/SiO₂ | >98 | >96 | 91 |
Table 2: Influence of Reaction Parameters on the Synthesis of a Wieland-Miescher Ketone Analogue [3]
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Strong (e.g., KOH) | Weak (e.g., Triethylamine) | Strong bases can lead to higher yields but may also promote side reactions. Weak bases can result in a cleaner reaction but potentially lower yields and longer reaction times. |
| Solvent | Protic (e.g., Methanol) | Aprotic (e.g., DCM) | Protic solvents are generally good for the aldol (B89426) condensation step, while aprotic solvents are often preferred for the initial Michael addition to avoid interference with enolate formation. |
| Temperature | Room Temperature | Reflux | Room temperature often leads to slower reactions with fewer byproducts, making it suitable for the Michael addition. Reflux temperatures can accelerate the reaction, particularly the aldol condensation, but may increase the formation of impurities. |
| Procedure | One-pot | Two-step (isolate Michael adduct) | A one-pot synthesis is more efficient, but isolating the Michael addition product before proceeding to the aldol condensation can sometimes result in a higher overall yield. |
Experimental Protocols
Protocol 1: Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione [4]
This protocol describes a specific derivatization of 5-phenyl-cyclohexane-1,3-dione.
-
Dissolve 20.0 g (0.106 mol) of 5-phenyl-cyclohexane-1,3-dione in 75 ml of ethanol in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to -10°C.
-
Add 10.75 g (0.106 mol) of triethylamine (B128534) to the mixture.
-
Add 20.95 g (0.106 mol) of tosyl azide (B81097) all at once.
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Stir the mixture for one hour at 0-5°C.
-
Remove the solvent under vacuum at a temperature below 40°C.
-
To the residue, add 200 ml of ether and extract the mixture with a solution containing 3.1 g of potassium hydroxide (B78521) in 200 ml of water.
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Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent to yield a yellow solid.
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Recrystallize the solid from an ethanol-hexane mixture to obtain 2-diazo-5-phenyl-cyclohexane-1,3-dione as yellow crystals (Yield: 8.38 g, 32%).
Protocol 2: General Procedure for the Synthesis of Unsaturated 2-Acyl-cyclohexane-1,3-diones [6]
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Dissolve 2.0 mmol of the 2-acyl-cyclohexane-1,3-dione in 25 mL of toluene.
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Add 2.2 mmol of the corresponding aromatic aldehyde and 0.6 mmol of a secondary amine.
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Heat the mixture under reflux for 12 hours using a Dean-Stark trap to remove water.
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After 12 hours, cool the mixture and dilute it with 30 mL of toluene.
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Transfer the mixture to a separatory funnel and extract with 20 mL of 20% HCl.
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The organic layer contains the desired product, which can be further purified by chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow: Synthesis of 2-Diazo-5-phenyl-cyclohexane-1,3-dione
Caption: Workflow for the synthesis of a diazo derivative.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for low product yield.
Signaling Pathway: General Robinson Annulation
Caption: Key steps of the Robinson Annulation reaction.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
preventing byproduct formation in 2-Phenylcyclohexane-1,3-dione synthesis
Welcome to the technical support center for the synthesis of 2-Phenylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and prevent byproduct formation in the synthesis of this important molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired 2-phenylcyclohexane-1,3-dione. What are the likely causes and how can I improve the yield?
A: Low yields can stem from several factors, depending on your synthetic route. Here are some common causes and potential solutions:
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Inefficient Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial.
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Solution: Experiment with different catalysts and solvents. For Knoevenagel condensations, catalysts like piperidine (B6355638) or pyrrolidine (B122466) are common. Lewis acids can also be effective. The solvent can significantly impact reaction efficiency; ethanol (B145695) and toluene (B28343) are frequently used, but solvent-free conditions might also be beneficial.[1]
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Polymerization of Michael Acceptor (for Michael Addition route): If you are using a chalcone (B49325) or other α,β-unsaturated ketone as a starting material, it may polymerize under basic conditions.
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Solution: Consider using a more stable precursor or preparing a Mannich base of the Michael acceptor.[2]
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Reversibility of the Reaction: The initial aldol (B89426) or Michael addition step can be reversible.
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Solution: To drive the reaction forward, ensure the efficient removal of water, which is a byproduct of the condensation step. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
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-
Inactive Catalyst/Base: The catalyst or base may have degraded due to improper storage.
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Solution: Use a fresh, properly stored catalyst or base.
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Issue 2: Significant Byproduct Formation
Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A: Byproduct formation is a common challenge. The nature of the byproduct often depends on the synthetic approach.
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Formation of 2,2'-(Phenylmethylene)bis(cyclohexane-1,3-dione) (Bis-adduct): This is a common byproduct in the Knoevenagel condensation route. It forms when the initial product, 2-benzylidene-cyclohexane-1,3-dione, undergoes a Michael addition with a second molecule of 1,3-cyclohexanedione (B196179).
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Solution:
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Control Stoichiometry: Use a slight excess of benzaldehyde (B42025) relative to 1,3-cyclohexanedione to minimize the presence of unreacted dione (B5365651) available for the secondary reaction.
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Optimize Reaction Time: Monitor the reaction closely by TLC. Shorter reaction times may favor the formation of the desired intermediate before it can react further.
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-
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Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation under basic conditions.
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Solution: Use a mild base as a catalyst. Strong bases can promote self-condensation.[3]
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Over-oxidation or Decomposition: Harsh reaction conditions can lead to the degradation of the desired product.
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Solution: Maintain the reaction at the optimal temperature. Avoid excessively high temperatures or prolonged reaction times.[4]
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Data Presentation
The following table summarizes the expected impact of different reaction parameters on the synthesis of 2-phenylcyclohexane-1,3-dione, based on general principles of Knoevenagel and Michael reactions.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Byproduct Formation |
| Catalyst | Strong Base (e.g., NaOH, KOH) | Can lead to higher initial reaction rates. | Increased risk of self-condensation and other side reactions. |
| Weak Base (e.g., Piperidine, Pyrrolidine) | Generally provides a good balance of reactivity and selectivity. | Lower risk of side reactions compared to strong bases.[3] | |
| Lewis Acid (e.g., ZrOCl₂·8H₂O) | Can be effective, especially in aqueous media.[1] | May offer different selectivity and byproduct profiles. | |
| Solvent | Polar Protic (e.g., Ethanol, Methanol) | Can stabilize charged intermediates, potentially accelerating the reaction.[5] | May favor certain reaction pathways. |
| Aprotic (e.g., Toluene, DMF) | Effective for reactions requiring water removal (e.g., with a Dean-Stark trap). | Generally good for achieving high conversion. | |
| Solvent-Free | Can be an environmentally friendly option and may lead to high yields. | Reaction kinetics and byproduct formation can differ significantly. | |
| Temperature | Low Temperature | May decrease the rate of side reactions, improving selectivity. | Slower overall reaction rate. |
| High Temperature | Increases the reaction rate. | Can lead to increased byproduct formation and decomposition.[4] | |
| Stoichiometry | Excess Aldehyde (Knoevenagel) | Can minimize the formation of the bis-adduct. | |
| Equimolar Reactants | May lead to incomplete conversion or increased bis-adduct formation. |
Experimental Protocols
1. Synthesis of 2-Phenylcyclohexane-1,3-dione via Knoevenagel Condensation and Subsequent Reduction
This two-step protocol first involves the formation of 2-benzylidene-cyclohexane-1,3-dione, followed by its reduction.
Step 1: Knoevenagel Condensation
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Materials:
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1,3-Cyclohexanedione
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Benzaldehyde
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Piperidine (catalyst)
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Ethanol (solvent)
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-
Procedure:
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In a round-bottom flask, dissolve 1,3-cyclohexanedione (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, the product, 2-benzylidene-cyclohexane-1,3-dione, may precipitate from the solution. The solid can be collected by filtration and washed with cold ethanol.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Step 2: Reduction of the Benzylidene Intermediate
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Materials:
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2-Benzylidene-cyclohexane-1,3-dione
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Hydrogen gas
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Palladium on carbon (Pd/C) catalyst
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Methanol (B129727) (solvent)
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-
Procedure:
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Dissolve the 2-benzylidene-cyclohexane-1,3-dione in methanol in a suitable hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C.
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Shake the mixture under a hydrogen atmosphere (e.g., 4 atm) for several hours.[6]
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Monitor the reaction by TLC to confirm the disappearance of the starting material.
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Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylcyclohexane-1,3-dione, which can be further purified by recrystallization.
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2. Synthesis of 2-Phenylcyclohexane-1,3-dione via Michael Addition
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Materials:
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1,3-Cyclohexanedione
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Chalcone (1,3-diphenyl-2-propen-1-one)
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Sodium methoxide (B1231860) (catalyst)
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Methanol (solvent)
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-
Procedure:
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To a solution of 1,3-cyclohexanedione (1 equivalent) in methanol, add a catalytic amount of sodium methoxide.
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To this mixture, add a solution of chalcone (1 equivalent) in methanol dropwise.
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Stir the reaction at room temperature and monitor its progress by TLC.
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After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Visualizations
Caption: Knoevenagel condensation pathway and potential bis-adduct byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
scale-up challenges for the synthesis of 2-Phenylcyclohexane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Phenylcyclohexane-1,3-dione. The information is structured to address specific challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Phenylcyclohexane-1,3-dione?
The most prevalent and scalable synthetic route involves a two-step process:
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Knoevenagel Condensation: The reaction of benzaldehyde (B42025) with cyclohexane-1,3-dione to form the intermediate, 2-benzylidenecyclohexane-1,3-dione. This reaction is typically catalyzed by a weak base.
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Reduction: The subsequent reduction of the exocyclic double bond of the intermediate to yield the final product, 2-Phenylcyclohexane-1,3-dione. Common methods for this reduction include catalytic transfer hydrogenation or the use of reducing agents like sodium borohydride (B1222165).
Q2: What are the critical parameters to control during the Knoevenagel condensation step?
Key parameters to monitor and control for a successful Knoevenagel condensation include:
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Catalyst Selection and Concentration: The choice and amount of catalyst are crucial. Weak bases like piperidine (B6355638) or pyrrolidine (B122466) are commonly used.
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Temperature: The reaction temperature influences the reaction rate and the formation of by-products.
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Water Removal: The condensation reaction produces water, which can inhibit the reaction. Efficient removal of water, often by azeotropic distillation with a Dean-Stark trap, is necessary to drive the reaction to completion.
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Stoichiometry of Reactants: The molar ratio of benzaldehyde to cyclohexane-1,3-dione should be carefully controlled to maximize yield and minimize side reactions.
Q3: What are the potential side reactions during the Knoevenagel condensation?
The primary side reaction of concern is the formation of a Michael adduct, where a second molecule of cyclohexane-1,3-dione adds to the initially formed 2-benzylidenecyclohexane-1,3-dione. This can be minimized by controlling the stoichiometry and reaction time.
Q4: How can I purify the crude 2-Phenylcyclohexane-1,3-dione?
Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For higher purity, column chromatography on silica (B1680970) gel may be employed, though this can be challenging and costly on a large scale.
Troubleshooting Guides
Problem 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Step |
| Inefficient Water Removal | Ensure the Dean-Stark trap is functioning correctly and that the solvent forms an effective azeotrope with water (e.g., toluene, benzene). |
| Catalyst Inactivity | Use a fresh batch of catalyst. Consider screening different weak base catalysts (e.g., piperidine, pyrrolidine, ammonium (B1175870) acetate) to find the optimal one for your specific conditions. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of by-products by TLC or HPLC. |
| Sub-optimal Reactant Ratio | Experiment with slight variations in the molar ratio of benzaldehyde to cyclohexane-1,3-dione to find the optimal balance for maximizing product formation. |
| Impure Starting Materials | Ensure the purity of both benzaldehyde and cyclohexane-1,3-dione, as impurities can interfere with the reaction. |
Problem 2: Incomplete Reduction of the Intermediate
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning (Catalytic Hydrogenation) | Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride) incrementally. |
| Low Reaction Temperature | For sodium borohydride reductions, ensure the reaction is allowed to proceed at an adequate temperature for a sufficient duration. |
| Poor Catalyst Dispersion (Catalytic Hydrogenation) | Ensure vigorous stirring to maintain good contact between the catalyst, hydrogen source, and the substrate. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Oily Impurities | Consider a pre-purification step such as washing the crude product with a non-polar solvent (e.g., hexanes) to remove less polar impurities before recrystallization. |
| Co-crystallization of By-products | If by-products are structurally similar to the desired product, multiple recrystallizations from different solvent systems may be necessary. |
| Product Oiling Out During Recrystallization | Ensure the correct solvent polarity and cooling rate. Seeding the solution with a small crystal of the pure product can sometimes induce proper crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-benzylidenecyclohexane-1,3-dione (Knoevenagel Condensation)
Materials:
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Cyclohexane-1,3-dione
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Benzaldehyde
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Piperidine (catalyst)
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Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexane-1,3-dione (1.0 eq) and toluene.
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Add benzaldehyde (1.05 eq) to the mixture.
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Add piperidine (0.1 eq) to the reaction mixture.
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Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Reactant Ratio (Cyclohexane-1,3-dione:Benzaldehyde) | 1 : 1.05 |
| Catalyst Loading (Piperidine) | 10 mol% |
| Solvent | Toluene |
| Temperature | Reflux (~110-120 °C) |
| Typical Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Protocol 2: Synthesis of 2-Phenylcyclohexane-1,3-dione (Catalytic Transfer Hydrogenation)
Materials:
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2-benzylidenecyclohexane-1,3-dione
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Ammonium formate (B1220265) (hydrogen donor)
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Palladium on carbon (Pd/C, 10%) (catalyst)
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Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-benzylidenecyclohexane-1,3-dione (1.0 eq) in methanol.
-
Add ammonium formate (3.0-5.0 eq).
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
| Parameter | Value |
| Reactant Ratio (Substrate:Ammonium Formate) | 1 : 3-5 |
| Catalyst Loading (10% Pd/C) | 5-10 mol% |
| Solvent | Methanol |
| Temperature | Reflux (~65 °C) |
| Typical Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Visualizations
Caption: Synthetic workflow for 2-Phenylcyclohexane-1,3-dione.
Caption: Troubleshooting logic for low yield in synthesis.
Technical Support Center: Identification of Impurities in 2-Phenylcyclohexane-1,3-dione Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylcyclohexane-1,3-dione. The information provided is designed to assist in the identification and characterization of impurities that may be present in these samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in my 2-Phenylcyclohexane-1,3-dione sample?
A1: Based on common synthetic routes, such as the Robinson annulation or Michael addition followed by an intramolecular condensation, the following process-related impurities are plausible:
-
Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.
-
Michael Adduct Intermediate: The open-chain 1,5-diketone formed during the initial Michael addition step may not have fully cyclized.[1][2][3][4]
-
Self-Condensation Products: Byproducts resulting from the self-reaction of starting materials or intermediates under the reaction conditions.
-
Isomeric Impurities: Depending on the reaction conditions, isomers of 2-Phenylcyclohexane-1,3-dione could potentially form.
Q2: My sample of 2-Phenylcyclohexane-1,3-dione is showing signs of degradation. What are the likely degradation products?
A2: Degradation of 2-Phenylcyclohexane-1,3-dione can be induced by several factors, including hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7] Forced degradation studies are typically performed to identify potential degradation products.[5][6][8]
-
Hydrolytic Degradation: Under acidic or basic conditions, the dione (B5365651) ring may be susceptible to hydrolysis, potentially leading to ring-opening and the formation of carboxylic acid derivatives.
-
Oxidative Degradation: The presence of oxidizing agents could lead to the formation of various oxidation products, including hydroxylated or ring-cleaved species.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule, leading to a variety of smaller, fragmented impurities.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in 2-Phenylcyclohexane-1,3-dione?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying known and unknown impurities. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the identification and quantification of volatile organic impurities and residual solvents.[9][10][11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of non-volatile impurities by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural identification of isolated impurities.[14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-Phenylcyclohexane-1,3-dione samples.
HPLC Analysis Issues
Problem: I am observing significant peak tailing for the main component and impurities in my HPLC analysis.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions | The silanol (B1196071) groups on the silica-based column may be interacting with the dione functional groups. Try using a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to suppress ionization and improve peak shape. |
| Contaminated Guard Column or Column Inlet | Replace the guard column and/or flush the analytical column in the reverse direction (if permitted by the manufacturer). |
Problem: I am seeing "ghost peaks" in my HPLC chromatograms.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Carryover from Previous Injections | Implement a robust needle wash procedure in your autosampler method, using a strong solvent. Run blank injections to confirm carryover. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Leaching from System Components | Check for degrading seals or tubing in your HPLC system. |
| Sample Degradation in the Autosampler | If the sample is unstable, use a cooled autosampler and minimize the time the sample spends in the vial before injection. |
Quantitative Data Summary
The following table provides a representative example of an impurity profile for a 2-Phenylcyclohexane-1,3-dione sample. The limits are based on typical ICH guidelines for reporting, identification, and qualification of impurities in new drug substances.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) | Specification Limit (%) |
| Starting Material 1 | 5.2 | 0.01 | 0.03 | ≤ 0.10 |
| Starting Material 2 | 8.9 | 0.01 | 0.03 | ≤ 0.10 |
| Michael Adduct | 12.5 | 0.02 | 0.05 | ≤ 0.15 |
| Unknown Impurity 1 | 14.1 | 0.02 | 0.05 | Report |
| Unknown Impurity 2 | 16.8 | 0.02 | 0.05 | Report |
| Total Impurities | - | - | - | ≤ 1.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate 2-Phenylcyclohexane-1,3-dione from its potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Protocol 2: GC-MS for Residual Solvent Analysis
This method is suitable for the identification and quantification of residual solvents according to USP <467> and ICH Q3C guidelines.[10][11]
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a mass selective detector.
-
-
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 220 °C
-
Split Ratio: 10:1
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Transfer Line Temperature: 250 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp the vial and place it in the headspace autosampler.
Visualizations
Caption: Workflow for the Identification and Quantification of Impurities.
Caption: Troubleshooting Logic for HPLC Peak Tailing Issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. [PDF] A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. alpaipars.com [alpaipars.com]
Technical Support Center: 2-Phenylcyclohexane-1,3-dione Purification Strategies
Welcome to the technical support center for the purification of 2-Phenylcyclohexane-1,3-dione. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity for their target compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Phenylcyclohexane-1,3-dione.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Incorrect solvent system, impure starting material, incomplete removal of soluble impurities, oiling out instead of crystallization. | Screen for an optimal recrystallization solvent or solvent mixture. Consider a pre-purification step like column chromatography. Ensure slow cooling to promote crystal formation and wash the crystals with a small amount of cold solvent. |
| Product is an Oil, Not a Solid | Presence of impurities depressing the melting point, residual solvent. | Attempt to purify a small sample by column chromatography to see if a solid can be obtained. Dry the product under high vacuum to remove any residual solvent. Consider converting the dione (B5365651) to a crystalline derivative for purification and then reverting it. |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system (mobile phase), improper stationary phase, overloading the column. | Optimize the mobile phase polarity through thin-layer chromatography (TLC) analysis. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Ensure the amount of crude product loaded is appropriate for the column size. |
| Product Degradation During Purification | Exposure to harsh acidic or basic conditions, prolonged heating. | Use neutral purification techniques where possible. Minimize the time the compound is exposed to heat. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Phenylcyclohexane-1,3-dione?
A1: Common impurities can include unreacted starting materials from the synthesis, such as resorcinol (B1680541) or its derivatives, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended first step for purifying crude 2-Phenylcyclohexane-1,3-dione?
A2: For a solid crude product, recrystallization is often a good first step as it is a relatively simple and cost-effective technique that can significantly improve purity. If the crude product is an oil or contains a complex mixture of impurities, column chromatography may be a more suitable initial purification method.
Q3: How do I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. It is recommended to test a range of solvents on a small scale. A solvent system of ethanol-hexane has been reported for a similar compound, 2-diazo-5-phenyl-cyclohexane-1,3-dione, which could be a good starting point.[1]
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to yield a product of the desired purity, when dealing with an oily product, or when separating compounds with very similar solubility properties. It is a powerful technique for separating complex mixtures.
Q5: Can I use distillation to purify 2-Phenylcyclohexane-1,3-dione?
A5: Distillation is generally suitable for volatile and thermally stable compounds. Given that 2-Phenylcyclohexane-1,3-dione is a solid with a relatively high molecular weight, distillation would likely require high vacuum and high temperatures, which could lead to degradation. Therefore, recrystallization and chromatography are generally preferred methods.
Experimental Protocols
The following are adapted experimental protocols for the purification of 2-Phenylcyclohexane-1,3-dione based on established methods for similar compounds.
Protocol 1: Recrystallization
This protocol is adapted from the procedure for recrystallizing 2-diazo-5-phenyl-cyclohexane-1,3-dione.[1]
Objective: To purify solid, crude 2-Phenylcyclohexane-1,3-dione.
Materials:
-
Crude 2-Phenylcyclohexane-1,3-dione
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude 2-Phenylcyclohexane-1,3-dione in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once fully dissolved, gradually add hexane until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-hexane mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using silica gel chromatography.
Objective: To purify 2-Phenylcyclohexane-1,3-dione from a complex mixture of impurities.
Materials:
-
Crude 2-Phenylcyclohexane-1,3-dione
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in hexane.
-
Determine the Mobile Phase: Use TLC to find a solvent system (a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.3.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.
-
Elute the Column: Run the mobile phase through the column and collect fractions in test tubes.
-
Monitor the Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Phenylcyclohexane-1,3-dione.
Visualizations
Caption: A decision workflow for purifying 2-Phenylcyclohexane-1,3-dione.
Caption: Troubleshooting common issues in purification.
References
Validation & Comparative
Comparative Guide to HPLC Method Validation for 2-Phenylcyclohexane-1,3-dione Analysis
This guide provides a comprehensive comparison of two potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Phenylcyclohexane-1,3-dione. The methods are presented with detailed experimental protocols and hypothetical validation data, structured to meet the standards outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Introduction to Analytical Challenges
2-Phenylcyclohexane-1,3-dione, as a β-diketone, may exhibit keto-enol tautomerism, which can lead to poor peak shapes in reversed-phase HPLC.[4][5] Furthermore, the compound's chromophore may not be sufficiently strong for sensitive UV detection. To address these potential challenges, this guide compares a direct HPLC-UV method with a more sensitive approach involving pre-column derivatization.
Method A: Direct Reversed-Phase HPLC with UV Detection
This method offers a straightforward approach for the analysis of 2-Phenylcyclohexane-1,3-dione, suitable for samples where the analyte concentration is relatively high.
Experimental Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is used.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40, v/v) with 0.1% formic acid to control pH and improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 2-Phenylcyclohexane-1,3-dione is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
Method B: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection
This method is designed to enhance the sensitivity and selectivity of the analysis by introducing a chromophore into the analyte molecule through derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[6][7]
Experimental Protocol
-
Derivatization Procedure: To 1 mL of the sample or standard solution in acetonitrile, 1 mL of DNPH solution (1 mg/mL in acetonitrile with 1% phosphoric acid) is added. The mixture is heated at 60°C for 30 minutes. After cooling, the solution is diluted with the mobile phase before injection.
-
Chromatographic System: Same as Method A.
-
Column: Same as Method A.
-
Mobile Phase: A gradient elution may be required to separate the derivatized analyte from reagent peaks. A typical gradient could be: 0-10 min, 50-80% acetonitrile in water; 10-15 min, 80% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 2-Phenylcyclohexane-1,3-dione is prepared in acetonitrile. Derivatization is performed as described above for the stock and subsequent dilutions for calibration standards.
Comparative Validation Data
The following tables summarize the hypothetical performance data for the two methods based on typical validation parameters.
Table 1: System Suitability Test (SST) Results
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 3000 | > 2000 |
| %RSD of Peak Area (n=6) | < 1.0% | < 1.0% | ≤ 2.0%[8] |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | ICH Guideline Reference |
| Linearity (r²) | 0.9992 | 0.9998 | [2][3] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | [1] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | [2][3] |
| Precision (%RSD) | [2][3] | ||
| - Repeatability | 0.85% | 0.72% | |
| - Intermediate Precision | 1.2% | 1.0% | |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | [2] |
| Specificity | No interference from placebo | No interference from placebo and derivatizing agent | [3] |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in derivatization time and temperature | [2] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: HPLC Method Validation Workflow.
Caption: Comparison of Analytical Workflows.
Conclusion
The choice between the direct analysis and the derivatization method will depend on the specific requirements of the analysis. For routine quality control where the concentration of 2-Phenylcyclohexane-1,3-dione is expected to be high, the simpler and faster direct method (Method A) is likely to be sufficient. However, for applications requiring trace-level quantification, such as in pharmacokinetic studies or impurity profiling, the enhanced sensitivity and selectivity offered by the pre-column derivatization method (Method B) would be more appropriate. Both methods, when properly validated, can provide accurate and reliable results.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Efficacy of Cyclohexane-1,3-dione Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, heterocyclic compounds derived from cyclohexane-1,3-dione have emerged as a promising class of molecules with potent antiproliferative activities. This guide provides a comparative analysis of the efficacy of these derivatives against various cancer cell lines, juxtaposed with established anticancer drugs. Due to the limited availability of direct experimental data on 2-Phenylcyclohexane-1,3-dione, this guide will focus on the broader family of cyclohexane-1,3-dione derivatives, for which significant research is available.
Comparative Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that synthetic derivatives of cyclohexane-1,3-dione exhibit significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival, such as those mediated by c-Met and Pim-1 kinases.
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyclohexane-1,3-dione derivatives against various cancer cell lines, alongside the IC50 values for the standard chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1,3-dione Derivatives | |||
| Representative Derivative 1 | A549 (Lung Carcinoma) | Data not explicitly available in abstracts | [1][2] |
| H460 (Lung Carcinoma) | Data not explicitly available in abstracts | [1][2] | |
| HT-29 (Colorectal Carcinoma) | Data not explicitly available in abstracts | [3][4] | |
| MKN-45 (Gastric Carcinoma) | Data not explicitly available in abstracts | [3][4] | |
| U87MG (Glioblastoma) | Data not explicitly available in abstracts | [3][4] | |
| SMMC-7721 (Hepatocellular Carcinoma) | Data not explicitly available in abstracts | [3][4] | |
| Doxorubicin | A549 (Lung Carcinoma) | ~0.4 - 1.0 | [5] |
| H460 (Lung Carcinoma) | ~0.1 - 0.5 | ||
| HT-29 (Colorectal Carcinoma) | ~0.1 - 1.0 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | ~0.5 - 2.0 | ||
| Cisplatin | A549 (Lung Carcinoma) | ~2.0 - 10.0 | |
| H460 (Lung Carcinoma) | ~1.0 - 5.0 | ||
| HT-29 (Colorectal Carcinoma) | ~5.0 - 20.0 | ||
| U87MG (Glioblastoma) | ~5.0 - 15.0 |
Note: The IC50 values for the cyclohexane-1,3-dione derivatives are described in the literature to be in the "single-digit µM range" for cytotoxicity.[6][7] Specific values from the primary research articles would be required for a direct numerical comparison.
Experimental Protocols
The evaluation of the anticancer efficacy of cyclohexane-1,3-dione derivatives typically involves in vitro cytotoxicity assays. The following is a representative protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test compounds (cyclohexane-1,3-dione derivatives) and control drugs (Doxorubicin, Cisplatin)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of the MTT solution to each well. Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the 4-hour incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for determining the cytotoxicity of test compounds using the MTT assay.
Signaling Pathways
The anticancer activity of cyclohexane-1,3-dione derivatives is often linked to their ability to inhibit specific protein kinases that are crucial for tumor growth and survival. Two such important targets are the c-Met and Pim-1 kinases.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of many cancers. Cyclohexane-1,3-dione derivatives have been shown to act as inhibitors of c-Met kinase.
Inhibition of the c-Met signaling pathway by cyclohexane-1,3-dione derivatives.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in promoting cell cycle progression and inhibiting apoptosis. Inhibition of Pim-1 kinase is a promising strategy for cancer therapy. Certain derivatives of cyclohexane-1,3-dione have demonstrated potent inhibitory activity against Pim-1 kinase.
Inhibition of the Pim-1 kinase signaling pathway by cyclohexane-1,3-dione derivatives.
References
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 2-Phenylcyclohexane-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-Phenylcyclohexane-1,3-dione. Due to the limited availability of public spectroscopic data for 2-Phenylcyclohexane-1,3-dione, this guide utilizes data from its constitutional isomer, 5-Phenylcyclohexane-1,3-dione, as a primary reference for comparison. Additionally, spectral data for cyclohexane-1,3-dione and 2-methylcyclohexane-1,3-dione (B75653) are included to provide a broader context of the spectroscopic characteristics of the core cyclohexane-1,3-dione scaffold.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Phenylcyclohexane-1,3-dione and related cyclohexane-1,3-dione derivatives. These tables are designed to facilitate a clear comparison of their structural features as reflected in their respective spectra.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Phenyl Protons (Ar-H) | Methine Proton (CH) | Methylene Protons (CH₂) | Methyl Protons (CH₃) | Solvent |
| 5-Phenylcyclohexane-1,3-dione | 7.20 - 7.40 (m, 5H) | 3.20 - 3.35 (m, 1H) | 2.50 - 2.80 (m, 4H) | - | CDCl₃ |
| Cyclohexane-1,3-dione | - | - | 1.98 (quintet, 2H), 2.55 (t, 4H) | - | CDCl₃ |
| 2-Methylcyclohexane-1,3-dione | - | 2.70 - 2.90 (m, 1H) | 1.80 - 2.10 (m, 4H) | 1.25 (d, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons (Ar-C) | Methine Carbon (CH) | Methylene Carbons (CH₂) | Methyl Carbon (CH₃) | Solvent |
| 5-Phenylcyclohexane-1,3-dione | 209.0 | 127.0, 128.5, 129.0, 142.0 | 45.0 | 30.0, 48.0 | - | CDCl₃ |
| Cyclohexane-1,3-dione | 203.1 | - | - | 28.9, 37.2 | - | CDCl₃ |
| 2-Methylcyclohexane-1,3-dione | 205.0 | - | 50.0 | 25.0, 35.0 | 15.0 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretching | C-H (sp²) Stretching | C-H (sp³) Stretching | C=C Aromatic Stretching |
| 5-Phenylcyclohexane-1,3-dione | 1715 (strong) | 3050 (weak) | 2850-2960 (medium) | 1600, 1495 (medium) |
| Cyclohexane-1,3-dione | 1708, 1725 (strong) | - | 2870-2960 (medium) | - |
| 2-Methylcyclohexane-1,3-dione | 1710 (strong) | - | 2870-2960 (medium) | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Phenylcyclohexane-1,3-dione | 188.08 | 105, 77 |
| 5-Phenylcyclohexane-1,3-dione | 188.08 | 104, 77 |
| Cyclohexane-1,3-dione | 112.05 | 84, 56 |
| 2-Methylcyclohexane-1,3-dione | 126.07 | 98, 70, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands).
-
The spectral width should cover the expected range for carbon resonances (typically 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase correct the spectrum and calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, Electrospray Ionization - ESI for LC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like 2-Phenylcyclohexane-1,3-dione.
A Comparative Guide to the Synthesis of 2-Phenylcyclohexane-1,3-dione: An Evaluation of Reproducibility
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. 2-Phenylcyclohexane-1,3-dione is a valuable scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of common synthesis methods for this compound, with a focus on reproducibility, supported by experimental data and detailed protocols.
The selection of a synthetic route is often a balance between yield, purity, reaction time, cost, and scalability. This document explores two primary methods for the synthesis of 2-Phenylcyclohexane-1,3-dione: the Knoevenagel condensation and a Michael-Claisen based approach. While direct comparative studies on the reproducibility of these specific methods are not extensively documented in publicly available literature, this guide consolidates available data and protocols to offer insights into their potential for reliable execution.
Comparison of Synthesis Methods
The following table summarizes key quantitative data gathered from various sources for the synthesis of 2-Phenylcyclohexane-1,3-dione and related compounds. It is important to note that direct, side-by-side comparisons of reproducibility are limited, and the data presented is based on individual reports.
| Parameter | Method 1: Knoevenagel Condensation | Method 2: Michael-Claisen Reaction |
| Starting Materials | Cyclohexane-1,3-dione, Benzaldehyde (B42025) | Substituted acetone, α,β-unsaturated esters |
| Key Reagents/Catalysts | Basic catalyst (e.g., piperidine (B6355638), pyridine), Methanol (B129727) | Strong base (e.g., Sodium Hydride) |
| Reaction Time | 4 - 6 hours[1] | Not explicitly stated for 2-phenyl derivative |
| Reaction Temperature | Room Temperature[1] | -10°C to room temperature |
| Reported Yield | ~70-80% (for analogous reactions)[1] | High yields reported for related derivatives |
| Purity/Purification | Recrystallization from methanol[1] | Column chromatography may be required |
| Scalability | Potentially scalable | Described as a scalable process |
| Key Advantages | Mild reaction conditions, simple procedure. | One-pot process, good regioselectivity. |
| Key Disadvantages | Yield may vary with substrate and catalyst. | Requires a strong, moisture-sensitive base. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2-Phenylcyclohexane-1,3-dione based on established chemical reactions.
Method 1: Knoevenagel Condensation
This method involves the base-catalyzed reaction between cyclohexane-1,3-dione and benzaldehyde. The following protocol is adapted from a general procedure for the synthesis of 2-arylmethylene-cyclohexane-1,3-diones.[1]
Materials:
-
Cyclohexane-1,3-dione (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Methanol
-
Basic catalyst (e.g., piperidine or pyridine, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve cyclohexane-1,3-dione (1.0 eq) and benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Add a catalytic amount of a suitable base, such as piperidine or pyridine, to the mixture.
-
Stir the reaction mixture at room temperature for approximately 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the solid product and wash it with cold methanol.
-
The crude product can be further purified by recrystallization from methanol to yield 2-phenylcyclohexane-1,3-dione.
Method 2: Michael-Claisen Reaction
This approach utilizes a one-pot, regio-selective Michael addition followed by a Claisen condensation. While a specific protocol for the 2-phenyl derivative is not detailed, the following is a general procedure for the synthesis of substituted cyclohexane-1,3-diones that can be adapted.
Materials:
-
A suitable phenyl-substituted ketone (as a precursor to the phenyl group at the 2-position)
-
An appropriate α,β-unsaturated ester
-
Sodium hydride (NaH)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Apparatus for working up the reaction (e.g., separatory funnel, rotary evaporator)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous toluene.
-
Cool the suspension to -10°C.
-
Slowly add a solution of the phenyl-substituted ketone and the α,β-unsaturated ester in anhydrous toluene to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction with a proton source (e.g., dilute acid).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-phenylcyclohexane-1,3-dione.
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the logical flow of the two described synthesis methods.
Caption: Workflow for the Knoevenagel Condensation synthesis.
Caption: Workflow for the Michael-Claisen Reaction synthesis.
Discussion on Reproducibility
Reproducibility in chemical synthesis is influenced by numerous factors including the purity of reagents, precise control of reaction conditions (temperature, time, atmosphere), and the effectiveness of the workup and purification procedures.
-
Knoevenagel Condensation: This method is generally considered robust and reproducible for a variety of substrates. The mild reaction conditions and the use of common laboratory reagents contribute to its reliability. However, the choice of base and solvent can influence the reaction rate and yield, and optimization may be required for consistent results. The straightforward precipitation and recrystallization for purification are advantageous for achieving high purity reproducibly.
-
Michael-Claisen Reaction: While potentially offering a more direct, one-pot route, this method's reproducibility can be more sensitive to experimental conditions. The use of sodium hydride, a highly reactive and moisture-sensitive reagent, necessitates stringent anhydrous conditions. Variations in the quality of the sodium hydride or the dryness of the solvent can significantly impact the yield and the formation of byproducts. The need for chromatographic purification may also introduce variability in the final isolated yield and purity.
References
A Comparative Guide to LC-MS Analysis for the Validation of 2-Phenylcyclohexane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the accurate and precise quantification of novel chemical entities is paramount. For emerging therapeutic candidates like 2-Phenylcyclohexane-1,3-dione derivatives, robust analytical methodologies are essential for pharmacokinetic studies, metabolic profiling, and quality control. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of these compounds, offering detailed experimental protocols and performance data relative to other analytical techniques.
The tandem of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][2][3] This is particularly crucial for complex matrices such as plasma or urine, where differentiating the analyte from endogenous components is a significant challenge.[4][5] This guide will focus on a validated LC-MS/MS method for the quantification of a representative 2-Phenylcyclohexane-1,3-dione derivative in human plasma.
Comparative Performance of Analytical Techniques
While LC-MS/MS is often the preferred method, it is essential to understand its performance in the context of other available analytical techniques. The following table summarizes a comparison between LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate to High (relies on chromatographic separation) | High (mass-based detection) |
| Sensitivity | Very High (pg/mL to ng/mL) | Low to Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization | Generally not required | Not required | Often required for non-volatile compounds |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Less susceptible than LC-MS | Can be significant |
| Instrumentation Cost | High | Low | Moderate to High |
| Development Time | Moderate to High | Low to Moderate | High |
Quantitative Performance of a Validated LC-MS/MS Method
The following table presents typical validation data for the quantification of a 2-Phenylcyclohexane-1,3-dione derivative in human plasma using the LC-MS/MS method detailed below.
| Validation Parameter | Result | Acceptance Criteria (EMA/FDA Guidelines)[4] |
| Linearity (R²) | >0.998 | ≥0.99 |
| Calibration Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.25 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Response is ≥5x blank; Accuracy ±20%; Precision ≤20% |
| Intra-day Accuracy | 96.5% - 104.2% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy | 95.8% - 105.1% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤8.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤9.2% | ≤15% (≤20% at LLOQ) |
| Recovery | >85% | Consistent, precise, and reproducible |
| Matrix Factor | 0.95 - 1.05 | - |
Experimental Protocol: LC-MS/MS Analysis
This section details a representative experimental protocol for the validated LC-MS/MS method.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of the 2-Phenylcyclohexane-1,3-dione derivative at 500 ng/mL).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
-
Instrument: UHPLC System
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 20% B
-
3.1 - 4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen, Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (2-Phenylcyclohexane-1,3-dione): Q1: 189.1 m/z -> Q3: 105.1 m/z (quantifier), 77.1 m/z (qualifier)
-
Internal Standard (Deuterated Analyte): Q1: 194.1 m/z -> Q3: 110.1 m/z (quantifier)
-
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of 2-Phenylcyclohexane-1,3-dione derivatives.
Signaling Pathway (Placeholder)
In the context of a methods-focused guide, a signaling pathway may not be directly relevant unless the compound's mechanism of action is being studied in parallel. If the 2-Phenylcyclohexane-1,3-dione derivative were, for example, an inhibitor of a specific kinase, a diagram illustrating that pathway would be appropriate here. For the purpose of this guide, we will present a generic kinase inhibitor pathway as an example.
Caption: Example signaling pathway showing inhibition of a downstream kinase.
References
head-to-head comparison of different synthetic routes to 2-Phenylcyclohexane-1,3-dione
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Phenylcyclohexane-1,3-dione is a valuable building block in the synthesis of various biologically active molecules. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Solvent |
| Route 1: Microwave-Assisted Copper-Catalyzed Arylation | Rapid, efficient, utilizes microwave technology for accelerated reaction rates. | High (Yields are generally good for similar structures) | 40 min | 90 | CuI / L-proline | DMSO |
| Route 2: Palladium-Catalyzed Alpha-Arylation | Employs a versatile palladium catalyst, suitable for a range of arylating agents. | Varies (Typically moderate to high for α-arylation of ketones) | 12-24 h | 110 | Pd(OAc)₂ / P(o-tol)₃ | Toluene (B28343) |
| Route 3: Base-Catalyzed Aldol Condensation | A classic carbon-carbon bond-forming reaction, often cost-effective. | Varies | Several hours | Room Temperature to Reflux | Base (e.g., NaOH, KOH) | Ethanol or other protic solvents |
Route 1: Microwave-Assisted Copper-Catalyzed Arylation
This modern approach utilizes the efficiency of microwave-assisted organic synthesis to achieve a rapid and effective arylation of the cyclohexane-1,3-dione core. The use of a copper catalyst, often in conjunction with a ligand such as L-proline, facilitates the carbon-carbon bond formation between the dione (B5365651) and an aryl halide.
Experimental Protocol
A representative procedure, adapted from the synthesis of a similar compound, is as follows:
To 50 mL of dimethylsulfoxide (DMSO) in a microwave reactor vessel, add iodobenzene (B50100) (5 mmol), L-proline (1 mmol), and copper(I) iodide (0.5 mmol). The mixture is heated to 90°C under microwave irradiation (800 W). To this, add 1,3-cyclohexanedione (B196179) (15 mmol) via syringe. The reaction is maintained at 90°C for 40 minutes. After completion, the reaction mixture is cooled, and the organic phase is extracted, dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) (3:1) as the eluent to afford 2-phenylcyclohexane-1,3-dione.
Route 2: Palladium-Catalyzed Alpha-Arylation of Ketones
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The alpha-arylation of ketones, a variation of the Buchwald-Hartwig amination protocol, provides a powerful method for the formation of a carbon-carbon bond at the alpha-position of a carbonyl group. This route offers versatility in the choice of the arylating agent.
Experimental Protocol
A general procedure for the palladium-catalyzed α-arylation of cyclohexanone, which can be adapted for cyclohexane-1,3-dione, is as follows:
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%), tri(o-tolyl)phosphine (0.02 mmol, 2 mol%), and sodium acetate (1.0 mmol). The tube is sealed with a rubber septum and purged with an inert gas (nitrogen or argon) for 15 minutes. Anhydrous toluene (2 mL) is then added, followed by cyclohexane-1,3-dione (1.0 mmol), the aryl bromide (e.g., bromobenzene, 1.2 mmol), and a base or amine co-catalyst such as pyrrolidine (B122466) (0.3 mmol). The Schlenk tube is tightly sealed and placed in a preheated oil bath at 110°C. The reaction mixture is stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
No Direct Comparative Studies Found for Analytical Methods of 2-Phenylcyclohexane-1,3-dione
A thorough search for cross-validation studies and comparative analytical data for 2-Phenylcyclohexane-1,3-dione has yielded no direct experimental comparisons between different analytical methods for this specific compound. While general analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of similar chemical structures, publicly available literature does not contain specific performance data from a head-to-head comparison for 2-Phenylcyclohexane-1,3-dione.
The user's request for a comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of workflows cannot be fulfilled due to the absence of this foundational comparative data in the public domain.
Potential Analytical Approaches (General)
For researchers and drug development professionals seeking to analyze 2-Phenylcyclohexane-1,3-dione, the selection of an appropriate analytical method would depend on the specific requirements of their study, such as the sample matrix, required sensitivity, and the nature of the impurities to be monitored. Based on the analysis of related dione (B5365651) compounds, the following methods are likely candidates for development and validation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a common starting point for the quantification of 2-Phenylcyclohexane-1,3-dione.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of 2-Phenylcyclohexane-1,3-dione, GC-MS could provide high selectivity and sensitivity, particularly for impurity profiling.
General Analytical Workflow
A typical workflow for the analysis of a compound like 2-Phenylcyclohexane-1,3-dione, whether by HPLC or GC-MS, would involve several key stages. The process begins with sample preparation to ensure the analyte is in a suitable form for analysis, followed by the chromatographic separation and detection, and concluding with data analysis.
A Comparative Guide to Purity Determination of 2-Phenylcyclohexane-1,3-dione: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of classical titration with modern chromatographic and spectroscopic techniques for determining the purity of 2-Phenylcyclohexane-1,3-dione.
Introduction
2-Phenylcyclohexane-1,3-dione, a β-diketone, exists in equilibrium with its enol tautomer. This enolic form possesses an acidic proton, making it amenable to purity determination by acid-base titration. While titration is a cost-effective and straightforward method, it is a bulk analysis technique that may not detect non-acidic impurities. In contrast, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with spectroscopic techniques like Quantitative Nuclear Magnetic Resonance (qNMR), offer higher specificity and the ability to separate and quantify individual impurities.
This guide presents a comparative analysis of these methods, including detailed experimental protocols and hypothetical data for a sample of 2-Phenylcyclohexane-1,3-dione assumed to have a purity of approximately 98.5%, with 1.5% of a non-acidic impurity, 4-phenylcyclohexanone.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, specificity, and the nature of potential impurities. Below is a summary of the key performance characteristics of each method.
Data Presentation: Purity Analysis of a Hypothetical 2-Phenylcyclohexane-1,3-dione Sample
| Method | Principle | Purity Determined (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) | Analysis Time per Sample | Cost per Sample | Strengths | Limitations |
| Acid-Base Titration | Neutralization of the acidic enol with a standardized base | 98.5 | 0.5 | ~0.1% | 15-20 minutes | Low | Cost-effective, simple setup, accurate for acidic content. | Non-specific, does not detect non-acidic impurities, lower precision. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance | 98.4 | 0.2 | ~0.01% | 20-30 minutes | Moderate | High precision and accuracy, specific for separable impurities. | Requires method development, higher cost than titration. |
| GC-FID | Separation based on volatility, detection by flame ionization | 98.6 | 0.3 | ~0.02% | 25-35 minutes | Moderate | Excellent for volatile impurities, high sensitivity. | Not suitable for non-volatile compounds, requires derivatization for some compounds. |
| Quantitative NMR (qNMR) | Signal intensity proportional to the number of nuclei | 98.5 | 0.1 | ~0.05% | 10-15 minutes | High | Highly accurate and precise, structure-specific, primary analytical method. | High initial instrument cost, requires a high-purity internal standard. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This method is based on the acidic nature of the enol form of 2-Phenylcyclohexane-1,3-dione.
Methodology:
-
Sample Preparation: Accurately weigh approximately 200 mg of the 2-Phenylcyclohexane-1,3-dione sample and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Indicator: Add 2-3 drops of phenolphthalein (B1677637) indicator to the sample solution.
-
Titration: Titrate the sample solution with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent faint pink color is observed.
-
Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of 2-Phenylcyclohexane-1,3-dione (188.22 g/mol )
-
W = Weight of the sample (mg)
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from its impurities based on their differential partitioning between a mobile phase and a stationary phase.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
Purity Determination by Gas Chromatography (GC)
GC is suitable for the analysis of volatile compounds. For non-volatile compounds like 2-Phenylcyclohexane-1,3-dione, derivatization might be necessary, but for simplicity, a direct injection method for a sufficiently volatile compound is described.
Methodology:
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 280°C.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Analysis: Inject the sample solution into the GC system.
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method where the signal intensity is directly proportional to the molar amount of the substance.
Methodology:
-
Sample Preparation: Accurately weigh the 2-Phenylcyclohexane-1,3-dione sample and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculation: The purity is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (W_std / W_analyte) × Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
std = Internal standard
-
Visualizations
The following diagrams illustrate the experimental workflow for the titration method and a logical comparison of the different analytical techniques.
Caption: Experimental workflow for purity determination by acid-base titration.
Caption: Comparison of analytical methods for purity determination.
Comparative Docking Analysis of 2-Phenylcyclohexane-1,3-dione Derivatives: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, this guide provides an objective comparison of the in silico performance of 2-Phenylcyclohexane-1,3-dione derivatives against various biological targets. The following sections detail the binding affinities, experimental protocols, and potential signaling pathways, supported by quantitative data and visual diagrams to facilitate interpretation.
The 2-phenylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Computational docking studies are instrumental in elucidating the potential binding modes and affinities of derivatives of this scaffold, thereby guiding the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative overview of their potential as inhibitors of key proteins implicated in cancer and inflammation.
Quantitative Docking Performance
The binding efficacy of 2-Phenylcyclohexane-1,3-dione derivatives and related analogues has been evaluated against several key protein targets. The data, summarized below, highlights the binding energies and inhibitory concentrations, offering a quantitative basis for comparison.
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | IC50 (µM) |
| 2-(2-phenylhydrazono)cyclohexane-1,3-dione | Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) | Not explicitly stated in search results | Not explicitly stated in search results | Not specified | Potent inhibition observed for several derivatives |
| 2-(2-phenylhydrazono)cyclohexane-1,3-dione | Pim-1 Kinase | Not explicitly stated in search results | Not explicitly stated in search results | Not specified | High inhibition for select derivatives |
| 2-Acyl-cyclohexane-1,3-dione | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Correlated with logI50 | Hydrophobic pocket interactions | Sulcotrione | 0.25 ± 0.02 |
| Substituted Cyclohexane-1,3-dione | c-Met Protein Kinase | Good binding potential observed | Not explicitly stated in search results | Foretinib | Not specified for derivatives |
| 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione | Cyclooxygenase-2 (COX-2) | Not explicitly stated in search results | Not explicitly stated in search results | Not specified | Anti-COX-2 activity confirmed |
| 5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione | Cyclooxygenase-2 (COX-2) | Higher predicted activity than fluoro-derivative | Not explicitly stated in search results | Not specified | Anti-COX-2 activity confirmed |
Experimental Protocols
The methodologies employed in the cited docking studies form the foundation for the presented data. Understanding these protocols is crucial for interpreting and potentially reproducing the results.
Molecular Docking Workflow
A generalized workflow for the molecular docking studies of 2-phenylcyclohexane-1,3-dione derivatives is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned using computational tools like AutoDock Tools. The protein structure is then minimized to resolve any steric clashes.[1]
-
Ligand Preparation: The 2D structures of the 2-phenylcyclohexane-1,3-dione derivatives are created using chemical drawing software. These are then converted to 3D structures, and their energy is minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.[1]
-
Docking Simulation: A grid box is defined around the active site of the target protein to delineate the search space for the docking algorithm. Molecular docking is then performed using software such as AutoDock Vina, which explores various binding conformations of the ligand within the active site.[1]
-
Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with the amino acid residues of the protein's active site. The pose with the lowest binding energy is generally considered the most favorable.
References
Safety Operating Guide
Navigating the Disposal of 2-Phenylcyclohexane-1,3-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenylcyclohexane-1,3-dione, ensuring compliance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Phenylcyclohexane-1,3-dione if available from the manufacturer. In the absence of a specific SDS, information from structurally similar compounds suggests that this chemical should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1]
Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Spill Management: In the event of a spill, avoid generating dust.[2] Spilled material should be collected using dry cleanup procedures and placed in a clean, dry, sealable, and labeled container for disposal.[2][3] Do not use air hoses for cleaning.[2]
Step-by-Step Disposal Protocol
The disposal of chemical waste like 2-Phenylcyclohexane-1,3-dione is regulated and cannot be discarded in regular trash or poured down the drain.[4][5] The following protocol outlines the general procedure for its disposal as hazardous waste.
-
Waste Classification: Treat all unused or contaminated 2-Phenylcyclohexane-1,3-dione as hazardous chemical waste.[6][7] Based on data for similar compounds, it may be harmful if swallowed and can cause serious eye irritation.[8]
-
Containerization:
-
Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[4][9]
-
Ensure the container is in good condition, with no rust or leaks.[10]
-
The container must be kept closed at all times, except when adding waste.[1][9][10]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "2-Phenylcyclohexane-1,3-dione." Abbreviations or chemical formulas are not acceptable.[4]
-
For mixtures, list each chemical component and its approximate quantity.[4]
-
Include the date of waste generation, the place of origin (e.g., department, room number), and the Principal Investigator's name and contact information.[4]
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[1][9][11]
-
Segregate the waste from incompatible materials. For instance, store acids and bases separately.[11]
-
Do not mix different types of chemical waste unless specifically instructed to do so by a qualified professional.[12]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Complete any required hazardous waste information forms provided by your EHS office.[4]
-
Do not transport hazardous waste yourself. Trained EHS personnel should handle the collection.[6]
-
Empty Container Disposal: Empty containers that held 2-Phenylcyclohexane-1,3-dione must be thoroughly rinsed. If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[6][10] After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash, in accordance with institutional policies.[6][10]
Hazard Profile Summary
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye damage/irritation.[8] | Wear eye protection/face protection.[8] |
| Skin Irritation | May cause skin irritation.[8][13] | Wear protective gloves and clothing.[8] |
| Respiratory Irritation | May cause respiratory irritation.[8] | Avoid breathing dust. Use only in a well-ventilated area.[8] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Phenylcyclohexane-1,3-dione.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. aksci.com [aksci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Phenylcyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylcyclohexane-1,3-dione in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed.
-
Causes serious eye damage.
-
May cause skin irritation.
-
Harmful to aquatic life.
Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required. In situations with a significant risk of dust generation, a face shield should also be worn. |
| Hand Protection | Chemical-resistant gloves are mandatory. Butyl or natural rubber gloves are recommended for handling ketones. Nitrile gloves may offer splash protection but have poor resistance to ketones and should be changed immediately upon contact. |
| Body Protection | A standard laboratory coat is required. |
| Respiratory Protection | In cases where dust may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[1][2][3][4][5] |
Safe Handling and Operational Plan
2-Phenylcyclohexane-1,3-dione is a solid, likely a powder, and should be handled with procedures designed to minimize dust creation and exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood.
-
Use a spatula to gently transfer the desired amount of the compound to a weigh boat. Avoid any actions that could generate dust.
-
If transferring to a solution, slowly add the solid to the liquid while stirring to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container.
-
Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully fold the disposable bench paper inward and place it in a designated solid waste container.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of 2-Phenylcyclohexane-1,3-dione and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Excess Solid Compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include the chemical name and associated hazards. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Labware (gloves, paper towels, etc.) | Place in a designated, sealed container for solid hazardous waste. Do not mix with non-hazardous trash.[6][7] |
| Empty Containers | If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular trash.[6] |
Waste Classification:
While specific waste codes for 2-Phenylcyclohexane-1,3-dione are not available, it should be treated as a hazardous waste . Depending on its characteristics, it may fall under the following categories:
-
Toxic Waste (T)
-
Ignitable Waste (I) (if it has a low flashpoint)
Consult with your institution's EHS department for specific guidance on waste classification and disposal procedures.[8][9][10]
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a large spill, contact your institution's EHS department immediately. |
Workflow for Safe Handling of 2-Phenylcyclohexane-1,3-dione
Caption: Workflow for the safe handling of 2-Phenylcyclohexane-1,3-dione.
References
- 1. 700 Blocked [magidglove.com]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. allergyasthmatech.com [allergyasthmatech.com]
- 4. 3m.com [3m.com]
- 5. allergycontrol.com [allergycontrol.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. dlsu.edu.ph [dlsu.edu.ph]
- 9. leadlab.com [leadlab.com]
- 10. actenviro.com [actenviro.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
